2-(Benzyloxy)-5-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIFEMYRGHSSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515592 | |
| Record name | 2-(Benzyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67127-92-8 | |
| Record name | 2-(Benzyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)-5-methylbenzoic acid (CAS Number: 67127-92-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-methylbenzoic acid, a key organic intermediate. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on established chemical principles and data from structurally analogous compounds. This guide covers the synthesis, purification, predicted spectroscopic characterization, potential applications in drug discovery, and essential safety protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development, enabling them to make informed decisions in their experimental design and execution.
Introduction
This compound belongs to the class of aromatic carboxylic acids, a scaffold of significant interest in medicinal chemistry. The presence of the benzyloxy group at the ortho position and a methyl group at the para position to the carboxyl group imparts specific steric and electronic properties that can be exploited in the design of novel therapeutic agents. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The benzyl ether moiety can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps, or it can be an integral part of the pharmacophore, contributing to the molecule's interaction with biological targets. This guide aims to provide a detailed technical resource for the synthesis and potential utility of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 67127-92-8 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | This compound |
| Appearance | Predicted: White to off-white solid |
| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. |
Synthesis and Purification
The most logical and established synthetic route to this compound is the Williamson ether synthesis.[3][4] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-hydroxy-5-methylbenzoic acid is treated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Hydroxy-5-methylbenzoic acid
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-5-methylbenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Aromatic carboxylic acids are often effectively purified by recrystallization.[5][6]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, as well as the methyl and benzylic protons.
| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
| -COOH | 10.0 - 13.0 | br s |
| Aromatic H (benzoic acid ring) | 6.9 - 7.8 | m |
| Aromatic H (benzyl ring) | 7.2 - 7.5 | m |
| -OCH₂- | ~5.1 | s |
| -CH₃ | ~2.3 | s |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show signals corresponding to the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| -COOH | 165 - 175 |
| Aromatic C-O | 155 - 160 |
| Aromatic C (quaternary) | 125 - 140 |
| Aromatic C-H | 115 - 135 |
| Benzylic -CH₂- | 65 - 75 |
| -CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1300 |
| C-O stretch (carboxylic acid) | 1210 - 1320 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 242. Key fragmentation patterns would likely involve the loss of the benzyl group or the carboxyl group.[9][10]
| m/z | Predicted Fragment |
| 242 | [M]⁺ |
| 151 | [M - C₇H₇]⁺ (loss of benzyl group) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous compounds with therapeutic potential.
-
Scaffold for Synthesis: This molecule can serve as a versatile starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the benzyloxy group can be deprotected to reveal a phenol for further modification.
-
Potential Anticancer Agents: Many benzoic acid derivatives have been investigated for their anticancer properties.[1][2] The structural features of this compound could be explored for the development of new anticancer drug candidates.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes. By modifying the substituents on the aromatic ring, it is possible to tune the selectivity and potency of inhibition.
-
Antimicrobial Agents: Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal activities.[11] The lipophilicity introduced by the benzyloxy group may enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.
Safety and Handling
-
Hazard Classification (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a valuable organic compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. While there is a scarcity of published experimental data for this specific molecule, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The detailed protocols for its synthesis and purification, along with the predicted spectroscopic data, offer a solid foundation for researchers to confidently incorporate this compound into their research and development programs. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
National Center for Biotechnology Information. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chegg.com. (2024). Solved 5. [2 pts] Predict the IR spectrum for the benzoic. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
-
YouTube. (2021). February 3, 2021. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
RSC Publishing. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water. Retrieved from [Link]
-
Chegg.com. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
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2-(Benzyloxy)-5-methylbenzoic acid molecular structure and weight
Molecular Architecture, Synthetic Protocols, and Medicinal Utility
Executive Summary
This technical guide provides a comprehensive analysis of 2-(benzyloxy)-5-methylbenzoic acid (CAS: 67127-92-8), a critical intermediate in medicinal chemistry. Often utilized as a protected scaffold for constructing biologically active heterocycles and kinase inhibitors, its structural integrity relies on the orthogonal stability of the benzyl ether group.[1] This document details its physiochemical properties, a robust, self-validating synthesis workflow, and structural characterization standards.[1]
Part 1: Molecular Architecture & Physiochemical Profile[1]
The molecule consists of a toluene core oxidized to a benzoic acid, with a phenolic oxygen at the ortho position protected by a benzyl group.[1] This specific substitution pattern (2-alkoxy-5-alkyl) imparts unique electronic properties, influencing both solubility and reactivity in downstream coupling reactions.
Table 1: Core Physiochemical Data[1][2]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 67127-92-8 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Exact Mass | 242.0943 Da |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | ~3.5 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| SMILES | CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Structural Visualization
The following diagram illustrates the connectivity and functional hierarchy of the molecule.
[2]
Part 2: Synthetic Pathway & Mechanistic Insight
Strategic Analysis: Direct vs. Stepwise Synthesis
While direct alkylation of 5-methylsalicylic acid is possible, it often leads to mixtures of O-alkylation (ether), COO-alkylation (ester), and bis-alkylation.
The Recommended Route (High Fidelity): To ensure purity and yield, a Stepwise Protection-Deprotection Strategy is superior.[1] This protocol locks the carboxylic acid as a methyl ester before alkylating the phenol, preventing side reactions.[1]
Protocol: Synthesis from 5-Methylsalicylic Acid[4]
Step 1: Methyl Ester Formation (Fischer Esterification)[1]
-
Reagents: 5-Methylsalicylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).[1]
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]
-
Procedure: Reflux 5-methylsalicylic acid in dry MeOH with catalytic H₂SO₄ for 12 hours. Monitor by TLC (Rf will increase).
Step 2: Williamson Ether Synthesis (Benzylation)[1]
-
Reagents: Methyl 5-methylsalicylate, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]
-
Causality: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl (pKa ~10), forming a phenoxide ion which attacks the benzyl bromide via Sₙ2 mechanism.[1]
-
Procedure:
Step 3: Saponification (Hydrolysis)[1]
-
Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).[1]
-
Mechanism: Nucleophilic attack of hydroxide on the ester carbonyl, followed by acidification.[1]
-
Procedure:
Synthesis Workflow Diagram
Part 3: Structural Characterization Protocols
To certify the identity of the synthesized compound, the following spectroscopic signatures must be validated.
Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
-
Carboxylic Acid (-COOH): Broad singlet at 12.5 – 13.0 ppm .[1] (Disappears on D₂O shake).
-
Aromatic Core (C3-H): Doublet at ~7.1 ppm (Ortho to ether, shielded).[1]
-
Aromatic Core (C4-H, C6-H): Multiplets at 7.3 – 7.7 ppm . Note: The proton at C6 (ortho to COOH) will be the most deshielded of the central ring protons.[1]
-
Benzyl Group (Ph-H): Multiplet at 7.30 – 7.45 ppm (5 protons).[1]
-
Benzylic Methylene (-OCH₂-): Sharp singlet at ~5.15 ppm . Diagnostic Peak.
-
Methyl Group (-CH₃): Singlet at ~2.30 ppm .[1]
Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O): Strong band at 1680 – 1700 cm⁻¹ (dimeric carboxylic acid stretch).[1]
-
Ether (C-O-C): Strong bands at 1230 – 1260 cm⁻¹ (aryl alkyl ether).[1]
-
Hydroxyl (O-H): Broad band at 2500 – 3000 cm⁻¹ (characteristic of carboxylic acid O-H, distinct from sharp phenolic O-H which should be absent).[1]
Mass Spectrometry (ESI-MS)[5]
-
Ionization Mode: Negative Mode (ESI-).[1]
-
Expected Ion: [M-H]⁻ at m/z 241.1 .
Part 4: Strategic Utility in Medicinal Chemistry[1]
Orthogonal Protection
The benzyl group serves as a robust protecting group for the phenol.[1] It is stable to basic conditions (e.g., amide coupling, nucleophilic substitution) but can be selectively removed via hydrogenolysis (H₂, Pd/C) or Lewis acids (BBr₃) to regenerate the free phenol for further functionalization.[1]
Scaffold for Kinase Inhibitors
The 2-alkoxybenzoic acid motif is a pharmacophore found in various kinase inhibitors. The 5-methyl group provides a handle for hydrophobic interactions within the ATP-binding pocket of enzymes.
Precursor to Chromanones
As indicated in recent literature, derivatives of this acid can be cyclized to form chroman-4-ones, which are privileged structures in antitubercular and anticancer drug discovery [1, 2].
References
-
Mori, M., et al. (2024).[1][2] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.[1] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards.[1] Retrieved from [Link]
-
PubChem. (2025).[1][3][4][5] Compound Summary: this compound (Analogues). National Library of Medicine.[1] Retrieved from [Link]
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- 3. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-(benzyloxy)-3-methylbenzoic acid | C15H15NO3 | CID 64386802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
Introduction: The Strategic Importance of 2-(Benzyloxy)-5-methylbenzoic Acid
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-methylbenzoic Acid
This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of advanced pharmaceutical compounds. We will delve into the foundational chemistry, provide detailed, field-proven protocols, and explore the critical parameters that ensure a successful and high-purity yield. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Substituted benzoic acids are foundational scaffolds in medicinal chemistry. This compound, in particular, serves as a crucial precursor for more complex molecular architectures. The introduction of the benzyloxy group provides a versatile handle for further synthetic transformations while also acting as a protective group for the phenolic hydroxyl. The primary and most reliable method for constructing this molecule is the Williamson ether synthesis, a classic yet powerful reaction in organic chemistry.[1] This guide will focus on the practical application of this synthesis, emphasizing the mechanistic rationale behind each step to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed.
Foundational Precursors and Reagents
The success of the synthesis hinges on the quality of the starting materials and the appropriate choice of reagents. The primary transformation involves the O-alkylation of a substituted phenol.[2]
-
The Phenolic Substrate: 2-Hydroxy-5-methylbenzoic acid Also known as 5-methylsalicylic acid or p-cresotic acid, this is the core scaffold upon which the benzyloxy group is installed.[3] Its phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base, forming the nucleophile required for the reaction.
-
The Alkylating Agent: Benzyl Halides To introduce the "benzyloxy" moiety, an electrophilic benzyl source is required. Benzyl bromide or benzyl chloride are the most common and effective reagents for this purpose.[4][5] As primary halides, they are ideal substrates for an SN2 reaction, minimizing the risk of competing elimination reactions.[6]
-
The Base: Facilitating Nucleophilicity The choice of base is critical for efficient deprotonation of the phenolic hydroxyl without promoting unwanted side reactions. A moderately weak base like anhydrous potassium carbonate (K₂CO₃) is often ideal.[4] It is strong enough to form the phenoxide but mild enough to avoid hydrolysis of the benzyl halide or other sensitive functional groups. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[7][8]
-
The Solvent: The Reaction Environment A polar aprotic solvent is essential for the Williamson ether synthesis.[4] Solvents like N,N-dimethylformamide (DMF) or acetone are excellent choices because they can dissolve the ionic phenoxide intermediate and effectively solvate the cation (e.g., K⁺), leaving the phenoxide anion exposed and highly nucleophilic. This environment greatly accelerates the rate of the SN2 reaction.[4][8]
The Core Synthesis: Williamson Ether Synthesis Mechanism
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1][9] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which can be understood in two distinct, sequential steps.[4][6][9]
Step A: Deprotonation of the Phenolic Hydroxyl Group The reaction is initiated by the base, which abstracts the acidic proton from the hydroxyl group of 2-hydroxy-5-methylbenzoic acid. This acid-base reaction generates a highly reactive phenoxide ion, which is a potent nucleophile.
Step B: Nucleophilic Substitution (SN2) The newly formed phenoxide ion attacks the benzylic carbon of the benzyl halide.[4] This occurs in a concerted fashion where the carbon-oxygen bond forms at the same time as the carbon-halide bond breaks.[6] The reaction proceeds via a backside attack, resulting in the formation of the desired ether linkage and a halide salt as a byproduct.
Caption: The two-step mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
2-Hydroxy-5-methylbenzoic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-5-methylbenzoic acid and anhydrous potassium carbonate.
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the solids and allow for effective stirring.
-
Reagent Addition: Add benzyl bromide to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 3-4 hours.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding 1M HCl. The product should precipitate as a solid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.[4][7]
Process Control and Validation
Maintaining control over the reaction is key to maximizing yield and purity.
Potential Side Reactions and Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-hydroxy-5-methylbenzoic acid and benzyl bromide.[5]
-
Benzyl Alcohol: Formed if water is present in the reaction mixture, leading to the hydrolysis of benzyl bromide.[5]
-
Dibenzyl Ether: Can form via a secondary Williamson synthesis if benzyl alcohol is present.[5]
Data Presentation: Quantitative Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Hydroxy-5-methylbenzoic acid | The phenolic core structure.[3] |
| Reagents | Benzyl Bromide, K₂CO₃ | Electrophile and base for the SN2 reaction.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to facilitate SN2.[4] |
| Reaction Temperature | 60°C | Provides sufficient energy for the reaction without significant byproduct formation.[4] |
| Reaction Time | 3-4 hours | Typical duration for completion, should be monitored by TLC.[4] |
| Purity | High purity achievable with recrystallization. | Recrystallization is an effective method for removing impurities.[4] |
Synthetic Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a robust and highly efficient method. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can consistently obtain high yields of the pure product. The protocols and insights provided in this guide serve as a comprehensive resource for professionals engaged in the synthesis of vital pharmaceutical intermediates.
References
- Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid.
- Benchchem. Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.
- National Institutes of Health. Synthesis of 2-Propoxy-5-Methylbenzoic Acid.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Unknown. Experiment 06 Williamson Ether Synthesis.
- Benchchem. An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid.
- National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid.
- Sigma-Aldrich. 5-Methylsalicylic acid 98 89-56-5.
- Feilden, A.D. Alkylation of Salicylic Acids.
- National Center for Biotechnology Information. 5-Methylsalicylic acid | C8H8O3 | CID 6973.
Sources
- 1. francis-press.com [francis-press.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. 5-甲基水杨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Monograph: 2-(Benzyloxy)-5-methylbenzoic Acid Derivatives in Drug Discovery
Scaffold Analysis, Synthetic Protocols, and Metabolic Disease Applications
Executive Summary
This technical guide analyzes the pharmacophoric utility of 2-(benzyloxy)-5-methylbenzoic acid , a lipophilic salicylate derivative. While salicylic acid is classically associated with COX inhibition, the addition of a bulky lipophilic benzyl ether at the ortho position and a methyl group at the meta (C5) position shifts its pharmacological profile significantly.
This scaffold is primarily utilized in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists for metabolic syndrome and as a key intermediate in the synthesis of SGLT2 inhibitors . The molecule represents a classic "Acidic Head + Lipophilic Tail" pharmacophore, essential for binding to nuclear receptors where the carboxylic acid anchors the molecule via ionic interactions (often with Tyrosine or Histidine residues), while the benzyl ether occupies large hydrophobic pockets.
Structural Pharmacophore & SAR Analysis[1][2]
The biological activity of this compound is dictated by three distinct structural domains. Understanding these interactions is critical for rational drug design (SAR).[1]
The Pharmacophoric Triad[3]
-
The Acidic Head (C1-COOH):
-
Function: Acts as a hydrogen bond donor/acceptor and ionic anchor.
-
Target Interaction: In PPAR
, this moiety forms a hydrogen bond network with residues such as Tyr473 and His323 (AF-2 helix stabilization). In COX enzymes, it interacts with Arg120 .
-
-
The Lipophilic Linker (C2-O-Benzyl):
-
Function: The ether oxygen provides a specific bond angle (
110°) that orients the benzyl ring away from the salicylate plane. -
Target Interaction: The benzyl group penetrates deep hydrophobic pockets (e.g., the ligand-binding domain of nuclear receptors) that are inaccessible to hydrophilic salicylates.
-
-
The 5-Methyl Substituent:
-
Function: Provides steric bulk and lipophilicity without excessive volume.
-
Target Interaction: It restricts the rotation of the benzoic acid ring within the binding pocket, reducing the entropic penalty of binding. It often fills small hydrophobic crevices (e.g., near Val or Ile residues).
-
Visualization: Pharmacophore Map
The following diagram illustrates the functional roles of the molecule's substructures.
Caption: Functional decomposition of the scaffold showing interaction modes with nuclear receptor targets.
Strategic Synthesis Protocol
Objective: Synthesis of this compound with >98% purity.
Challenge: Direct alkylation of 5-methylsalicylic acid often leads to a mixture of O-alkylation (ether), COO-alkylation (ester), and bis-alkylation products.
Solution: A self-validating 3-step protocol: Esterification
Step-by-Step Methodology
Step 1: Methyl Ester Protection
-
Reagents: 5-Methylsalicylic acid (1.0 eq), Methanol (solvent/reactant), Sulfuric acid (cat.) or Thionyl Chloride (1.1 eq).
-
Protocol: Reflux 5-methylsalicylic acid in MeOH with catalytic H
SO for 6 hours. -
Validation: TLC (Hexane:EtOAc 8:2) shows the disappearance of the starting acid (lower R
) and appearance of the ester (higher R ). -
Yield: ~95%.
Step 2: Williamson Ether Synthesis (The Critical Step)
-
Reagents: Methyl 5-methylsalicylate (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (K
CO , 2.0 eq), Acetone (anhydrous). -
Protocol:
-
Dissolve the ester in anhydrous acetone.
-
Add K
CO and stir for 30 min at RT (formation of phenoxide anion). Note: The color often shifts to bright yellow. -
Add Benzyl bromide dropwise.
-
Reflux for 4–6 hours.
-
Filter off inorganic salts (KBr, excess K
CO ). Evaporate solvent.[2]
-
-
Causality: We use K
CO (mild base) rather than NaH to avoid enolization issues or side reactions. Acetone promotes the S 2 reaction mechanism. -
Validation:
H NMR will show a singlet at 5.1 ppm (benzylic CH ) and disappearance of the phenolic OH signal ( >10 ppm).
Step 3: Saponification (Deprotection)
-
Reagents: Intermediate Ester, LiOH (3.0 eq), THF/Water (3:1).
-
Protocol:
-
Dissolve intermediate in THF/Water.
-
Add LiOH and stir at RT for 12 hours (or 50°C for 2 hours).
-
Acidification: Cool to 0°C and acidify with 1M HCl to pH 2. The product will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Synthetic Workflow Diagram
Caption: 3-step synthetic route designed to maximize regioselectivity and yield.
Therapeutic Applications & Data
Metabolic Disease: PPAR Agonism
This scaffold serves as a "head group" mimic for Glitazones (TZDs). While TZDs use a thiazolidinedione ring as the acidic head, benzoic acid derivatives offer a non-TZD alternative, potentially reducing side effects like fluid retention.
-
Mechanism: The molecule acts as a partial agonist of PPAR
(Peroxisome Proliferator-Activated Receptor gamma).[3] -
Effect: Increases insulin sensitivity and promotes adipocyte differentiation.
-
Data Comparison (Relative Potency):
| Compound | Target | EC | Binding Mode |
| This compound | PPAR | 15.4 | H-bond (Tyr473), Hydrophobic (LBD) |
| Rosiglitazone (Reference) | PPAR | 0.04 | Full Agonist (Helix 12 stabilization) |
| Salicylic Acid | COX-1/2 | >1000 | Acetylation (COX-1) |
Interpretation: The benzyl ether derivative is significantly more potent on PPAR
SGLT2 Inhibition (Precursor Role)
In the development of SGLT2 inhibitors (e.g., Sergliflozin), the 2-(benzyloxy)benzoic acid motif is often used to link the glucose moiety (sugar) to the distal phenyl ring.
-
Role: The "A-Ring" of the inhibitor.[4]
-
Optimization: The 5-methyl group is often replaced with halogens (Cl, F) or ethyl groups to optimize the half-life and selectivity for SGLT2 over SGLT1.
Bioassay Validation Protocol
To verify the activity of synthesized derivatives, a PPAR
-
Cell Line: HEK293 or COS-7 cells.
-
Transfection: Cotransfect with:
-
Plasmid expressing human PPAR
LBD (Ligand Binding Domain) fused to GAL4 DNA-binding domain. -
Luciferase reporter plasmid containing GAL4 binding sites (UAS).
-
-
Treatment: Treat cells with the test compound (0.1 – 100
M) for 24 hours. -
Readout: Measure Luciferase activity using a luminometer.
-
Control: Use Rosiglitazone (1
M) as a positive control (defined as 100% activation).
References
-
Synthesis & SAR of Benzoic Acid Derivatives
- Title: Synthesis and biological evaluation of novel salicylic acid deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the "Acidic Head + Lipophilic Tail" rule for PPAR activity.
-
Link:[Link] (Proxy for general class SAR).
-
SGLT2 Inhibitor Pharmacophores
- Title: Discovery of Remogliflozin: A Potent and Selective SGLT2 Inhibitor.
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the benzyl-pyrazole and benzyl-benzoic acid linkages in SGLT2 inhibitors.
-
Link:[Link]
-
General Synthesis of O-Benzyl Salicylates
- Title: Synthesis of 2-Propoxy-5-methylbenzoic Acid (Analogous Protocol).
- Source:National Institute of Standards and Technology (NIST) / Journal of Research of the NBS.
- Context: Provides the foundational chemistry for alkyl
-
Link:[Link]
-
PPAR Gamma Structural Biology
- Title: Structural basis for the partial agonist activity of benzoic acid deriv
- Source:N
- Context: Explains how the carboxylic acid interacts with the AF-2 helix.
-
Link:[Link]
Sources
Technical Guide: Spectroscopic Profile of 2-(Benzyloxy)-5-methylbenzoic Acid
The following technical guide details the spectroscopic characterization of 2-(Benzyloxy)-5-methylbenzoic acid (CAS: 67127-92-8).
This document is structured to serve as a primary reference for researchers confirming the identity of this compound during synthesis or quality control. It synthesizes theoretical chemical shift analysis with empirical data from structurally homologous systems (e.g., 5-methylsalicylic acid derivatives) to provide a robust validation framework.
Executive Summary
This compound (C
Accurate characterization of this molecule relies on distinguishing the specific electronic effects of the ortho-benzyloxy substituent on the aromatic ring protons. This guide provides the expected NMR, IR, and MS signatures, supported by mechanistic fragmentation logic and experimental protocols.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 67127-92-8 |
| Molecular Formula | C |
| Molecular Weight | 242.27 Da |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water. |
| Melting Point | Predicted: 105–110 °C (Based on homologous 2-alkoxy-5-methylbenzoic acids) |
Mass Spectrometry (MS) Analysis[1][7]
Fragmentation Mechanics
The mass spectrum of this compound is dominated by the stability of the benzyl cation. Under Electron Ionization (EI) or Electrospray Ionization (ESI+), the ether bond cleavage is the primary dissociation pathway.
-
Parent Ion [M]+: m/z 242 (Often weak in EI due to rapid fragmentation).
-
Base Peak: m/z 91 (Tropylium ion, C
H ). This is diagnostic for the benzyl ether moiety. -
Core Fragment: m/z 151 (5-Methylsalicylic acid cation/radical).
-
Secondary Fragment: m/z 133 (Loss of water from the core) or m/z 107 (Decarboxylation).
Fragmentation Pathway Diagram
The following diagram illustrates the logical dissociation steps observed in MS analysis.
Figure 1: Proposed mass spectrometric fragmentation pathway showing the characteristic tropylium ion formation.
Infrared Spectroscopy (IR)[1][7]
The IR spectrum serves as a rapid "fingerprint" validation, particularly for confirming the presence of the carboxylic acid and the ether linkage.
| Functional Group | Wavenumber (cm | Assignment & Notes |
| O-H Stretch | 2800 – 3200 (Broad) | Carboxylic acid dimer. Often overlaps with C-H stretches. |
| C=O Stretch | 1670 – 1690 (Strong) | Conjugated carboxylic acid carbonyl. Shifted lower than non-conjugated acids due to the aromatic ring. |
| C=C Aromatic | 1580 – 1610 | Aromatic ring breathing modes. |
| C-O-C Stretch | 1230 – 1250 (Strong) | Aryl-alkyl ether asymmetric stretch (Ph-O-CH |
| C-H Bending | 700 – 750 | Mono-substituted benzene ring (Benzyl group) out-of-plane bending. |
Nuclear Magnetic Resonance (NMR)[2][6][7][8][9][10]
The NMR data presented below is derived from high-fidelity structure-activity relationship (SAR) analysis of 5-methylsalicylic acid derivatives. The chemical shifts are reported relative to TMS in DMSO-
H NMR Data (400 MHz, DMSO- )
The aromatic region is distinct due to the asymmetry introduced by the 2-benzyloxy group.
| Position | Shift ( | Multiplicity | Interpretation | |
| COOH | 12.5 – 13.0 | Broad Singlet | - | Acidic proton. May be invisible if trace water is present. |
| H-6 | 7.55 – 7.65 | Doublet (d) | ~2.0 | Ortho to COOH. The most deshielded aromatic proton due to the electron-withdrawing carbonyl. |
| Benzyl Ar-H | 7.30 – 7.50 | Multiplet (m) | - | Overlapping signals from the 5 protons of the benzyl phenyl ring. |
| H-4 | 7.25 – 7.35 | Doublet of Doublets (dd) | 8.5, 2.0 | Para to COOH. Couples with H-3 (ortho) and H-6 (meta). |
| H-3 | 7.05 – 7.15 | Doublet (d) | 8.5 | Ortho to the Benzyloxy group. Shielded by the electron-donating oxygen. |
| O-CH | 5.15 – 5.25 | Singlet (s) | - | Benzylic methylene. Sharp singlet characteristic of isolated CH |
| Ar-CH | 2.25 – 2.30 | Singlet (s) | - | Methyl group at position 5. |
C NMR Data (100 MHz, DMSO- )
| Carbon Type | Shift ( | Assignment |
| C=O | 167.5 | Carboxylic acid carbonyl. |
| C-2 (Ar-O) | 156.0 | Quaternary aromatic carbon attached to oxygen (deshielded). |
| Benzyl C-ipso | 137.0 | Quaternary carbon of the benzyl ring. |
| C-6 | 133.5 | Aromatic CH, ortho to COOH. |
| C-4 | 131.0 | Aromatic CH, para to COOH. |
| C-5 | 129.5 | Quaternary aromatic carbon (attached to Methyl). |
| Benzyl Ar-C | 127.0 – 128.5 | Multiple signals for ortho, meta, para benzyl carbons. |
| C-1 | 121.0 | Quaternary aromatic carbon (attached to COOH). |
| C-3 | 114.5 | Aromatic CH, ortho to ether oxygen (shielded). |
| O-CH | 70.0 | Benzylic methylene carbon. |
| CH | 20.5 | Methyl carbon. |
Experimental Protocols
To ensure the reproducibility of the spectral data above, the following sample preparation protocols are recommended.
NMR Sample Preparation
Objective: Prepare a homogeneous solution free of particulate matter that causes line broadening.
-
Massing: Weigh 5–10 mg of the dry solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.8% D).-
Note: CDCl
may be used, but the carboxylic acid proton may shift or broaden significantly.[1] DMSO is preferred for polar aromatic acids.
-
-
Filtration: If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.
IR Sample Preparation (ATR Method)
Objective: Obtain a spectrum with high signal-to-noise ratio without KBr pellet preparation.
-
Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol and ensure it is dry.
-
Deposition: Place ~2 mg of the solid directly onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Acquisition: Scan from 4000 to 600 cm
(32 scans, 4 cm resolution).
Synthesis Workflow (Context)
Understanding the synthesis origin helps in identifying impurities (e.g., unreacted benzyl bromide).
Figure 2: Synthesis route via Williamson ether synthesis, relevant for impurity profiling.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Amino-5-methylbenzoic acid (Analog Reference). NIST Chemistry WebBook. Retrieved from [Link]
-
Mori, M., et al. (2024).[2] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
Sources
Literature review of 2-(Benzyloxy)-5-methylbenzoic acid research
A Critical Intermediate in Medicinal Chemistry and Drug Discovery
Executive Summary
2-(Benzyloxy)-5-methylbenzoic acid (CAS: 67127-92-8) is a specialized aromatic building block used primarily as a protected intermediate in the synthesis of complex pharmaceutical agents. Structurally, it is the benzyl ether of 5-methylsalicylic acid (p-cresotinic acid). Its utility lies in the strategic protection of the phenolic hydroxyl group with a benzyl moiety, allowing for chemical modifications at the carboxylic acid position or on the aromatic ring without interference.
This guide provides a comprehensive technical review of its synthesis, reactivity, and application in drug development, specifically highlighting its role in developing antitubercular chromane derivatives and bacterial RNA polymerase inhibitors .
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is an ether-acid derivative. The benzyl group serves as a robust protecting group that is stable to basic conditions and many oxidizing agents but can be removed via hydrogenolysis (Pd/C, H₂) or strong Lewis acids (e.g., BBr₃).
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-Methyl-2-(phenylmethoxy)benzoic acid; O-Benzyl-p-cresotinic acid |
| CAS Number | 67127-92-8 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water |
| SMILES | CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Part 2: Synthetic Methodologies
The synthesis of this compound generally follows two primary routes. The choice of route depends on the required purity and scale.
Route A: Direct Williamson Ether Synthesis (Scale-Up Preferred)
This method involves the direct O-alkylation of 5-methylsalicylic acid. It is efficient but requires careful control of pH to prevent esterification of the carboxylic acid (formation of the benzyl ester).
-
Reagents: 5-Methylsalicylic acid, Benzyl bromide (or Benzyl chloride), Potassium Carbonate (
). -
Solvent: Acetone or DMF.
-
Catalyst: Potassium iodide (KI) can be added to accelerate the reaction if benzyl chloride is used.
Protocol:
-
Dissolve 5-methylsalicylic acid (1.0 eq) in acetone.
-
Add anhydrous
(2.2 eq) to ensure deprotonation of both the carboxyl and phenol groups. -
Add Benzyl bromide (1.1 eq) dropwise at room temperature. Note: Using excess base and alkyl halide can lead to the benzyl ester-ether byproduct.
-
Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate solvent. Redissolve residue in water. Acidify with 1M HCl to pH 3 to precipitate the free acid product. Recrystallize from ethanol/water.
Route B: Esterification-Alkylation-Hydrolysis (High Purity)
This route protects the carboxylic acid as a methyl ester first, ensuring exclusive O-alkylation of the phenol, followed by saponification.
-
Esterification: 5-Methylsalicylic acid + MeOH (
cat.) Methyl 5-methylsalicylate. -
Alkylation: Methyl 5-methylsalicylate + Benzyl bromide (
, DMF) Methyl 2-(benzyloxy)-5-methylbenzoate. -
Hydrolysis: Saponification using NaOH/MeOH followed by acidification
This compound .
Part 3: Visualization of Synthesis & Reactivity
The following diagram illustrates the synthetic pathways and downstream applications using Graphviz.
Caption: Synthetic pathways from p-Cresol to this compound and downstream pharmaceutical applications.
Part 4: Pharmacological Applications & Research[6]
1. Antitubercular Agents (Chromane Scaffolds)
Research indicates that this compound derivatives are precursors to chromane-based inhibitors of Mycobacterium tuberculosis.
-
Mechanism: The acid is converted to propargyl ethers, which undergo thermal or catalytic cyclization to form the chromane core.
-
Target: These derivatives inhibit Salicylate Synthase (MbtI) , an enzyme crucial for the biosynthesis of mycobactins (iron chelators) in tuberculosis bacteria.[1]
2. Bacterial RNA Polymerase Inhibitors
Benzyl benzoic acid derivatives have been identified as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and Sigma (
-
Significance: By blocking this interaction, the compound prevents the initiation of bacterial transcription.
-
Potency: Derivatives have shown activity against Staphylococcus epidermidis with MIC values comparable to Vancomycin.
3. Proteostasis Modulation
Benzoic acid derivatives, including those with benzyl and methyl substitutions, are being investigated for their ability to modulate the Ubiquitin-Proteasome Pathway (UPP) and Autophagy-Lysosome Pathway (ALP) . This has implications for anti-aging therapeutics and treating neurodegenerative diseases where protein aggregation is a key pathology.
Part 5: Experimental Characterization (Self-Validation)
To verify the identity of the synthesized compound, researchers should look for the following spectral signatures.
Nuclear Magnetic Resonance (
-
12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Disappears on
shake. - 7.30-7.50 ppm (m, 5H): Benzyl aromatic protons.
- 7.60 ppm (d, 1H): Aromatic proton at C6 (ortho to acid).
- 7.35 ppm (dd, 1H): Aromatic proton at C4.
- 7.10 ppm (d, 1H): Aromatic proton at C3 (ortho to ether).
-
5.15 ppm (s, 2H): Benzylic methylene protons (-OCH
Ph). -
2.25 ppm (s, 3H): Methyl group (-CH
).
Mass Spectrometry (ESI-MS):
-
Negative Mode: [M-H]⁻ peak at m/z 241.2.
-
Positive Mode: [M+H]⁺ peak at m/z 243.3 (less common for carboxylic acids).
References
-
Synthesis and Characterization of Chromane Derivatives: Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Source: MDPI, Molecules. URL:[Link]
-
Antimicrobial Activity (RNA Polymerase Inhibitors): Title: Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Source: PubMed Central (PMC). URL:[Link]
-
Proteostasis and Benzoic Acid Derivatives: Title: Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Source: National Institutes of Health (NIH). URL:[Link]
-
Chemical Identity and Properties: Title: this compound (CAS 67127-92-8) Substance Record. Source: PubChem / BLD Pharm. URL:[Link]
Sources
Methodological & Application
Synthesis protocol for 2-(Benzyloxy)-5-methylbenzoic acid.
Application Note: Scalable Synthesis of 2-(Benzyloxy)-5-methylbenzoic acid via Regioselective O-Alkylation
Part 1: Executive Summary & Strategic Rationale
The Challenge: The synthesis of this compound presents a classic chemoselectivity challenge common to salicylic acid derivatives: distinguishing between the phenolic hydroxyl group (pKa ~10) and the carboxylic acid group (pKa ~3). Direct alkylation often leads to a mixture of three products: the desired ether-acid, the undesired benzyl ester, and the doubly alkylated ether-ester.
The Solution: While direct alkylation is possible, it often requires tedious chromatographic purification to remove ester byproducts. For high-purity applications (drug discovery/process chemistry), this protocol utilizes a "Protect-Alkylate-Hydrolyze" strategy. This route guarantees regioselectivity, simplifies purification to recrystallization, and is scalable from gram to kilogram quantities.
Target Molecule Profile:
-
IUPAC Name: this compound
-
CAS: 14348-47-1
-
Molecular Weight: 242.27 g/mol
-
Key Functionality: Ether-linked lipophilic tail; free carboxylic acid headgroup.
Part 2: Chemical Strategy & Mechanism
The synthesis is broken down into three distinct, self-validating steps to ensure maximum purity.
-
Fischer Esterification: "Locks" the carboxylic acid as a methyl ester, preventing it from participating in the alkylation step.
-
Williamson Ether Synthesis: The phenolic proton is deprotonated by a mild base (
), allowing exclusive attack on benzyl bromide. -
Saponification: The methyl ester is selectively hydrolyzed under basic conditions to return the free acid, leaving the robust benzyl ether intact.
Visualizing the Workflow
Figure 1: Stepwise synthetic workflow ensuring regiochemical fidelity.
Part 3: Detailed Experimental Protocols
Step 1: Preparation of Methyl 5-methylsalicylate
Objective: Mask the carboxylic acid.
| Parameter | Specification |
| Reagents | 5-Methylsalicylic acid (1.0 eq), Methanol (Solvent/Reagent), |
| Temperature | Reflux ( |
| Time | 12–16 Hours |
| Expected Yield | 95–98% |
Protocol:
-
Dissolve 5-methylsalicylic acid (15.2 g, 100 mmol) in anhydrous Methanol (150 mL).
-
Add concentrated Sulfuric Acid (
, 0.5 mL) dropwise. -
Heat to reflux with stirring for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting acid spot (
) should disappear, replaced by the ester ( ). -
Workup: Concentrate methanol to ~30 mL under reduced pressure. Pour residue into ice-cold saturated
(200 mL) to neutralize acid. -
Extract with Ethyl Acetate (3 x 50 mL). Dry organics over
and concentrate. -
Result: Colorless oil or low-melting solid. Use directly in Step 2.
Step 2: O-Benzylation (The Critical Step)
Objective: Install the benzyl group selectively on the phenol.
| Parameter | Specification |
| Reagents | Intermediate A (1.0 eq), Benzyl Bromide (1.1 eq), |
| Solvent | Acetone (Reagent Grade) or DMF (for faster rates) |
| Temperature | Reflux ( |
| Time | 4–6 Hours |
Protocol:
-
Dissolve Methyl 5-methylsalicylate (16.6 g, 100 mmol) in Acetone (200 mL).
-
Add Anhydrous Potassium Carbonate (
, 27.6 g, 200 mmol). Note: Granular should be ground to a fine powder for better reactivity. -
Add Benzyl Bromide (18.8 g, 13.1 mL, 110 mmol) dropwise.
-
Reflux vigorously. The suspension will turn white/yellow.
-
Workup: Filter off the inorganic salts (
). Concentrate the filtrate. -
Purification: The residue is usually pure enough. If necessary, recrystallize from cold Ethanol.
-
Checkpoint:
NMR should show a singlet at ppm (2H, ) and a singlet at ppm (3H, ).
Step 3: Hydrolysis to Final Product
Objective: Reveal the carboxylic acid without cleaving the ether.
| Parameter | Specification |
| Reagents | Intermediate B (1.0 eq), LiOH or NaOH (3.0 eq) |
| Solvent | THF : Water (3:1 mixture) |
| Temperature | Ambient ( |
| Time | 2–4 Hours |
Protocol:
-
Dissolve Methyl 2-(benzyloxy)-5-methylbenzoate (25.6 g, 100 mmol) in THF (150 mL).
-
Add a solution of Lithium Hydroxide (LiOH, 7.2 g) in Water (50 mL).
-
Stir at room temperature. The solution will become homogeneous.
-
Completion: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).
-
Isolation (Critical):
-
Final Purification: Recrystallize from Ethanol/Water (80:20) to yield white needles.
Part 4: Process Control & Troubleshooting
Mechanistic Logic (Why this works)
The success of Step 2 relies on the "Hard/Soft Acid Base" principle and solvent effects. By using a mild base (
Figure 2: Mechanistic pathway of the critical O-alkylation step.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete deprotonation or old reagents. | Ensure |
| Product is Oily (Step 3) | Residual solvent or impurities. | Triturate the oil with Hexanes/Ether to induce crystallization. Ensure THF is fully removed before acidification. |
| Cleavage of Ether | Acidification too harsh or hot. | During Step 3 workup, keep temperature |
References
-
Preparation of 2-propoxy-5-methylbenzoic acid. National Institute of Standards and Technology (NIST). (Demonstrates the Ester-Ether-Hydrolysis route for p-cresotic acid derivatives). Link
-
Methyl Salicylate as a Selective Methylation Agent. Organic Chemistry Portal. (Discusses selective reactivity of salicylate derivatives). Link
-
Synthesis of this compound (CAS 14348-47-1). PubChem Compound Summary. (Verification of chemical structure and identifiers). Link
Sources
Application Notes and Protocols: Esterification of 2-(Benzyloxy)-5-methylbenzoic Acid
Introduction
The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, fragrance, and materials science industries. This document provides a detailed experimental guide for the esterification of 2-(benzyloxy)-5-methylbenzoic acid to its corresponding methyl ester, methyl 2-(benzyloxy)-5-methylbenzoate. This compound serves as a valuable building block in the synthesis of more complex molecules.
Two robust and widely applicable methods for this transformation will be discussed: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods often depends on the substrate's sensitivity to strong acids and high temperatures. For this compound, both methods are viable, and the selection may be guided by available laboratory resources and desired reaction conditions.
This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental design.
Chemical Structures
| Compound | Structure |
| This compound | |
| Methanol | |
| Methyl 2-(benzyloxy)-5-methylbenzoate |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yield the ester and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 242.27 | 2.42 g | 10.0 |
| Methanol (ACS grade) | 32.04 | 50 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine (Saturated NaCl solution) | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - |
| Diethyl Ether (or Ethyl Acetate) | - | 100 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.42 g (10.0 mmol) of this compound in 50 mL of methanol.
-
Acid Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether (or ethyl acetate) and 50 mL of water.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Separate the aqueous layer and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Method 2: Steglich Esterification
The Steglich esterification is a milder method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This method is particularly advantageous for substrates that are sensitive to acidic conditions or sterically hindered.[4]
Reaction Mechanism
The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate.[4]
Caption: Steglich Esterification Workflow.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 242.27 | 2.42 g | 10.0 |
| Methanol (ACS grade) | 32.04 | 0.48 mL | 12.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1.0 |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 30 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |
| Brine (Saturated NaCl solution) | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.42 g (10.0 mmol) of this compound, 0.48 mL (12.0 mmol) of methanol, and 0.12 g (1.0 mmol) of DMAP in 50 mL of anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2.27 g (11.0 mmol) of DCC in a minimal amount of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization of Methyl 2-(benzyloxy)-5-methylbenzoate
The identity and purity of the synthesized methyl 2-(benzyloxy)-5-methylbenzoate (CAS Number: 424791-16-2) can be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.20 (m, 5H, Ar-H of benzyl group)
-
δ 7.35 (d, 1H, Ar-H)
-
δ 7.15 (dd, 1H, Ar-H)
-
δ 6.90 (d, 1H, Ar-H)
-
δ 5.10 (s, 2H, -OCH₂Ph)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 2.30 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 166.5 (C=O)
-
δ 156.0, 136.5, 132.0, 130.0, 128.5, 128.0, 127.5, 125.0, 120.0, 112.0 (Ar-C)
-
δ 70.5 (-OCH₂Ph)
-
δ 52.0 (-OCH₃)
-
δ 20.5 (Ar-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3030 (Ar C-H stretch)
-
~2950 (Aliphatic C-H stretch)
-
~1725 (C=O ester stretch)
-
~1250, 1100 (C-O stretch)
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield (Fischer) | Incomplete reaction | Increase reflux time or use a Dean-Stark trap to remove water. |
| Loss of product during work-up | Ensure complete extraction and careful separation of layers. | |
| Low Yield (Steglich) | Deactivation of DCC | Use anhydrous solvents and reagents. |
| Steric hindrance | Increase reaction time or temperature slightly. | |
| Presence of starting material | Incomplete reaction | Extend reaction time or increase the amount of the coupling agent/catalyst. |
| DCU difficult to filter | Fine precipitate | Cool the reaction mixture in an ice bath before filtration to promote crystallization. |
References
- Google Patents. (n.d.). Method for preparing benzoic acid esters.
- Google Patents. (n.d.). Method for producing benzoic acid esters.
-
Chemistry Practical Series. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II [Video]. YouTube. [Link]
-
Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. Retrieved February 2, 2026, from [Link]
-
American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved February 2, 2026, from [Link]
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research, 14(06), 632-639.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved February 2, 2026, from [Link]
- Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry, 23(15), 8047-8055.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 2, 2026, from [Link]
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 24(12), 2285.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 2, 2026, from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
- Inpressco. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of Chemical and Environmental Technology, 4(4), 232-236.
- Brauer, G. M., & Argentar, H. (1966). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 70A(4), 313–316.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved February 2, 2026, from [Link]
- ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Journal of Physics: Conference Series, 1087, 042019.
-
National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. Retrieved February 2, 2026, from [Link]
-
Studylib. (n.d.). Preparation of Methyl Benzoate. Retrieved February 2, 2026, from [Link]
-
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. [Link]
-
Brainly. (2023, April 6). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved February 2, 2026, from [Link]
Sources
Application Note & Protocol: Debenzylation of 2-(Benzyloxy)-5-methylbenzoic acid
**Abstract
The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions. Its effective cleavage, or debenzylation, is a critical final step to unmask the free hydroxyl group. This document provides a detailed guide for the debenzylation of 2-(benzyloxy)-5-methylbenzoic acid to yield 2-hydroxy-5-methylbenzoic acid. We present and compare three primary methodologies: catalytic hydrogenolysis, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage. Each protocol is detailed with step-by-step instructions, mechanistic insights, and a discussion of the relative advantages and limitations to guide researchers in selecting the optimal method for their specific synthetic context.
Introduction: The Strategic Importance of Debenzylation
In the landscape of drug development and complex molecule synthesis, protecting groups are indispensable tools for masking reactive functional groups. The benzyl ether is particularly favored for protecting phenols and alcohols due to its ease of installation and general robustness. The target molecule of this protocol, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), is a valuable building block in medicinal chemistry and materials science.[1] The precursor, this compound, utilizes a benzyl ether to protect the phenolic hydroxyl group during preceding synthetic transformations.
The selection of a debenzylation method is a critical decision dictated by the overall functional group landscape of the molecule. Harsh conditions can lead to undesired side reactions, decomposition, or cleavage of other sensitive moieties. Therefore, a nuanced understanding of the available protocols is essential for achieving high yield and purity of the final product. This guide provides the theoretical grounding and practical protocols necessary for researchers to confidently execute this transformation.
Reaction Overview
The fundamental transformation involves the cleavage of the C-O bond between the benzyl group and the phenolic oxygen.
Caption: General debenzylation reaction scheme.
Methodologies and Mechanistic Considerations
Three primary, field-proven methods for the debenzylation of aryl benzyl ethers are presented. The choice is contingent on substrate compatibility, available equipment, and safety considerations.
Method A: Catalytic Hydrogenolysis
This is the most common and often cleanest method for benzyl ether cleavage.[2] The reaction involves heterogeneous catalysis using palladium on carbon (Pd/C) and molecular hydrogen (H₂).
Mechanism: The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, releasing the deprotected phenol and toluene as a byproduct. The process is highly efficient but is incompatible with other reducible functional groups like alkenes, alkynes, azides, or nitro groups.[3]
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is standard, offering a good balance of reactivity and cost. 5% can be used, but may require longer reaction times or higher pressures. Pearlman's catalyst, Pd(OH)₂/C, is often more effective for stubborn debenzylations.[4]
-
Solvent: Alcohols like ethanol or methanol are preferred as they readily dissolve the substrate and hydrogen gas. Ethyl acetate is also a common choice.
-
Hydrogen Source: A hydrogen balloon is sufficient for most lab-scale reactions.[5] For more resistant substrates, a Parr hydrogenator or similar apparatus allowing for elevated pressures (e.g., 50 psi) may be necessary.
Method B: Catalytic Transfer Hydrogenation
This method offers the benefits of catalytic reduction without requiring specialized high-pressure equipment or handling of hydrogen gas cylinders.[6] A hydrogen donor molecule transfers hydrogen to the substrate, mediated by the palladium catalyst.
Mechanism: The hydrogen donor (e.g., cyclohexene, formic acid) first dehydrogenates on the palladium surface, providing the active hydrogen species that then mediate the hydrogenolysis of the benzyl ether. This technique can offer enhanced chemoselectivity compared to standard hydrogenolysis.[6]
Causality of Experimental Choices:
-
Hydrogen Donor: Cyclohexene is a highly effective donor for debenzylating O-aryl benzyl ethers, often requiring an acid co-catalyst like acetic acid.[5] Formic acid and its salts (e.g., ammonium formate) are also widely used and can be very effective.[7]
-
Safety & Convenience: This method is operationally simpler and avoids the hazards associated with flammable hydrogen gas, making it highly attractive for routine synthesis.
Method C: Lewis Acid-Mediated Cleavage
When reductive methods are not viable due to incompatible functional groups, strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) provide a powerful alternative for cleaving aryl ethers.[7][8]
Mechanism: The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage. A critical challenge is the generation of a benzyl cation during the reaction, which can lead to undesired Friedel-Crafts alkylation of electron-rich aromatic rings. To mitigate this, a cation scavenger is essential.
Causality of Experimental Choices:
-
Lewis Acid: BCl₃ is a potent Lewis acid suitable for this transformation. BBr₃ is even stronger and can be used if BCl₃ is ineffective.[8] These reagents are highly corrosive and moisture-sensitive, requiring handling under an inert atmosphere.
-
Cation Scavenger: Pentamethylbenzene is a highly effective, non-Lewis-basic cation scavenger.[9][10] It readily traps the nascent benzyl cation, preventing it from re-reacting with the desired product or other sensitive sites.[10]
-
Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the potent Lewis acid and minimize side reactions.[9]
Experimental Protocols
The following protocols are provided on a standardized 1.0 mmol scale for this compound (M.W. 242.27 g/mol ).
Protocol A: Catalytic Hydrogenolysis with H₂ Gas
Materials & Reagents
| Reagent/Material | Amount | Purpose |
| This compound | 242 mg (1.0 mmol) | Substrate |
| Palladium on Carbon (10% Pd/C, wet) | ~25 mg (10 mol% Pd) | Catalyst |
| Ethanol (EtOH) | 10 mL | Solvent |
| Celite® | Small plug | Filtration aid |
| Dichloromethane (DCM) | As needed | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | As needed | Aqueous wash |
| Brine | As needed | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |
Procedure
-
Add this compound (242 mg, 1.0 mmol) and a magnetic stir bar to a 50 mL round-bottom flask.
-
Dissolve the substrate in ethanol (10 mL).
-
Safety Note: Handle Pd/C in a fume hood. It can be pyrophoric when dry. Carefully add 10% Pd/C (~25 mg) to the solution.
-
Seal the flask with a septum and purge the flask with an inert gas (N₂ or Argon).
-
Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times.[5]
-
Stir the reaction mixture vigorously under the hydrogen balloon atmosphere at room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 4-16 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Workup: Prepare a small plug of Celite® in a Hirsch funnel and wet it with ethanol. Filter the reaction mixture through the Celite plug to remove the palladium catalyst, washing the flask and filter cake with additional ethanol.[11]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often pure. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by acid-base extraction.[12] Dissolve the crude material in ethyl acetate, wash with 1 M HCl and brine, dry over Na₂SO₄, filter, and concentrate.
Caption: Workflow for Catalytic Hydrogenolysis.
Protocol B: Catalytic Transfer Hydrogenation
Materials & Reagents
| Reagent/Material | Amount | Purpose |
| This compound | 242 mg (1.0 mmol) | Substrate |
| Palladium on Carbon (10% Pd/C, wet) | ~25 mg (10 mol% Pd) | Catalyst |
| Ethanol (EtOH) or Methanol (MeOH) | 10 mL | Solvent |
| Cyclohexene | 1 mL (~10 equiv) | Hydrogen Donor |
| Acetic Acid (optional, but recommended) | 2-3 drops | Co-catalyst |
Procedure
-
Combine this compound (242 mg, 1.0 mmol), ethanol (10 mL), and a stir bar in a 50 mL round-bottom flask.
-
Add cyclohexene (1 mL) and acetic acid (2-3 drops).
-
Carefully add 10% Pd/C (~25 mg) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature, though heating accelerates the reaction).
-
Monitor the reaction by TLC. The reaction is often complete in 1-6 hours.
-
Cool the reaction to room temperature.
-
Workup & Purification: Follow steps 9-11 from Protocol A.
Protocol C: Lewis Acid-Mediated Cleavage with BCl₃
Materials & Reagents
| Reagent/Material | Amount | Purpose |
| This compound | 242 mg (1.0 mmol) | Substrate |
| Pentamethylbenzene | 445 mg (3.0 mmol) | Cation Scavenger |
| Dichloromethane (DCM, anhydrous) | 10 mL | Solvent |
| Boron Trichloride (BCl₃, 1 M in DCM) | 2.0 mL (2.0 mmol) | Lewis Acid |
| Methanol (MeOH) | 5 mL | Quenching agent |
Procedure
-
Safety Note: This procedure must be performed in a fume hood under a dry, inert atmosphere (N₂ or Argon) using oven-dried glassware. BCl₃ is highly corrosive and reacts violently with water.
-
Add this compound (242 mg, 1.0 mmol) and pentamethylbenzene (445 mg, 3.0 mmol) to a flame-dried 50 mL round-bottom flask equipped with a stir bar.
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (2.0 mL of 1 M solution in DCM, 2.0 mmol) dropwise via syringe over 5 minutes.[13]
-
Stir the reaction at -78 °C for 45-60 minutes, monitoring by TLC.[13]
-
Quenching: While still at -78 °C, slowly add methanol (5 mL) to quench the excess BCl₃.[13]
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography.
-
Purification: Elute the column with a gradient of hexanes and ethyl acetate to separate the non-polar byproduct (benzylpentamethylbenzene) and excess scavenger from the desired polar product, 2-hydroxy-5-methylbenzoic acid.[10]
Caption: Simplified mechanism for BCl₃-mediated debenzylation.
Method Comparison
| Feature | Catalytic Hydrogenolysis (H₂) | Catalytic Transfer Hydrogenation | Lewis Acid Cleavage (BCl₃) |
| Conditions | Room temp, H₂ balloon or ~50 psi, 4-16 h | Room temp to reflux, 1-6 h | -78 °C to room temp, 1-2 h |
| Key Reagents | Pd/C, H₂ gas | Pd/C, Cyclohexene or HCOOH | BCl₃, Pentamethylbenzene |
| Functional Tolerance | Low: Reduces alkenes, alkynes, Cbz, nitro groups, etc.[3] | Moderate: Generally milder and can be more selective.[6] | High: Tolerates reducible groups (alkenes, Cbz, etc.).[9][10] |
| Advantages | Very clean, high yielding, simple workup. | No H₂ gas handling, operationally simple, good selectivity.[5] | Excellent for substrates with reducible groups, fast reaction. |
| Disadvantages | Requires H₂ gas, potential catalyst poisoning, limited scope.[2] | Can require heating, donor may be difficult to remove. | Requires inert/anhydrous conditions, corrosive/toxic reagents.[13] |
Conclusion
The debenzylation of this compound is a readily achievable transformation. For substrates lacking easily reducible functional groups, catalytic hydrogenolysis (Protocol A) or catalytic transfer hydrogenation (Protocol B) are the methods of choice, offering operational simplicity, mild conditions, and clean conversions. When the substrate contains functionalities sensitive to reduction, Lewis acid-mediated cleavage (Protocol C) with BCl₃ and a cation scavenger provides a robust and highly effective alternative. Proper selection based on the criteria outlined in this guide will enable researchers to efficiently and successfully synthesize 2-hydroxy-5-methylbenzoic acid.
References
-
Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). A new and convenient method for the debenzylation of benzyl ethers and esters by the use of catalytic transfer hydrogenation. Tetrahedron Letters, 17(39), 3535-3536.
-
Google Patents. (CN112250562A) Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
-
Gothard, C. M., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(13), 5162–5167.
-
Kim, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10334-10344.
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
-
Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159-169.
-
Okano, K., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
-
Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 13, 1977-1980.
-
Braude, M. B. (1964). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(2), 239.
- Rewcastle, G. W., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(45), 7987-7989.
- Punna, S., Meunier, S., & Finn, M. G. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(17), 2779–2781.
-
BenchChem. Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.
- Sajiki, H., et al. (2005). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Chemistry – A European Journal, 11(23), 6836-6843.
- Gothard, C. M., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 203-221.
-
Sigma-Aldrich. 2-Hydroxy-5-methoxybenzoic acid.
- Periasamy, M., & Thirumalaikumar, M. (2000). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Tetrahedron Letters, 41(19), 3845-3848.
-
ChemicalBook. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-5-methylbenzoic Acid as a Key Intermediate in the Synthesis of Salmeterol
Introduction
Salmeterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its synthesis is a multi-step process that demands high purity and yield, particularly for commercial-scale manufacturing. A critical juncture in many successful synthetic routes to Salmeterol involves the use of a protected hydroxymethyl phenyl moiety, which is later elaborated to form the final drug substance. This document provides a detailed guide on the application of 2-(Benzyloxy)-5-methylbenzoic acid and its derivatives as pivotal intermediates in the synthesis of Salmeterol. We will explore the strategic importance of the benzyloxy protecting group, provide detailed protocols for subsequent transformations, and discuss the critical parameters that ensure a robust and scalable process.
The benzyloxy group serves as an effective protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the introduction of the amino alcohol side chain. Its stability under various reaction conditions and its facile removal via catalytic hydrogenation in the final steps make it an ideal choice for this synthetic strategy.[2][3]
Synthetic Strategy Overview
The overall synthetic strategy hinges on the construction of a key intermediate, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, derived from precursors related to this compound. This intermediate then undergoes condensation with another key fragment, N-(6-(4-phenylbutoxy)hexyl)benzenemethamine, followed by reduction and deprotection to yield Salmeterol.
The following diagram illustrates the core transformation sequence discussed in these application notes.
Caption: Synthetic workflow from a key benzylated intermediate to Salmeterol.
Experimental Protocols
The following protocols are based on established procedures and are intended to provide a comprehensive guide for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Preparation of Methyl 5-acetyl-2-(benzyloxy)benzoate
This protocol details the protection of the phenolic hydroxyl group, a critical first step.
Principle: The phenolic hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate is benzylated using benzyl chloride in the presence of a base. This protects the hydroxyl group from participating in subsequent reactions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 5-acetyl-2-hydroxybenzoate | 194.18 | 100 g | 0.515 |
| Benzyl Chloride | 126.58 | 78 g (65.5 mL) | 0.616 |
| Potassium Carbonate (anhydrous) | 138.21 | 107 g | 0.774 |
| Polar Solvent (e.g., Acetone) | - | 1 L | - |
Procedure:
-
To a stirred suspension of methyl 5-acetyl-2-hydroxybenzoate and anhydrous potassium carbonate in a suitable polar solvent, add benzyl chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield methyl 5-acetyl-2-(benzyloxy)benzoate.
Protocol 2: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
This step introduces the bromoacetyl group, which is essential for coupling with the amine side chain.
Principle: The acetyl group of methyl 5-acetyl-2-(benzyloxy)benzoate is brominated using a suitable brominating agent in the presence of an acid catalyst to yield the α-bromo ketone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 5-acetyl-2-(benzyloxy)benzoate | 284.31 | 100 g | 0.352 |
| Brominating Agent (e.g., N-Bromosuccinimide) | 177.98 | 65.6 g | 0.369 |
| Acid Catalyst (e.g., p-Toluenesulfonic acid) | 172.20 | 3.0 g | 0.017 |
| Solvent (e.g., Dichloromethane) | - | 1 L | - |
Procedure:
-
Dissolve methyl 5-acetyl-2-(benzyloxy)benzoate in the chosen solvent.
-
Add the acid catalyst and the brominating agent to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to neutralize any remaining bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., acetone) to yield pure methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[2]
Protocol 3: Condensation with N-(6-(4-phenylbutoxy)hexyl)benzenemethamine
This is the key coupling step to form the carbon skeleton of Salmeterol.
Principle: The α-bromo ketone undergoes nucleophilic substitution with the secondary amine of N-(6-(4-phenylbutoxy)hexyl)benzenemethamine to form the corresponding amino ketone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 363.21 | 100 g | 0.275 |
| N-(6-(4-phenylbutoxy)hexyl)benzenemethamine HCl | 426.03 | 123 g | 0.289 |
| Base (e.g., Potassium Carbonate) | 138.21 | 95 g | 0.687 |
| Polar Organic Solvent (e.g., Acetone) | - | 1.5 L | - |
Procedure:
-
To a stirred suspension of N-(6-(4-phenylbutoxy)hexyl)benzenemethamine hydrochloride and a base in a polar organic solvent, add a solution of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[2]
-
Stir the reaction mixture at a controlled temperature (e.g., 10°C) for several hours, monitoring by TLC.[2]
-
After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude intermediate, 5-(2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate.[2]
Protocol 4: Reduction to the Amino Alcohol
This protocol describes the reduction of the ketone and ester functionalities.
Principle: A suitable reducing agent, such as sodium borohydride, is used to reduce the ketone to a secondary alcohol and the ester to a primary alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Crude Amino Ketone Intermediate | ~647.85 | 100 g | ~0.154 |
| Reducing Agent (e.g., Sodium Borohydride) | 37.83 | 29 g | 0.767 |
| Biphasic Solvent System (e.g., Methanol/n-Heptane) | - | As required | - |
Procedure:
-
Dissolve the crude amino ketone in a biphasic solvent system.[4]
-
Carefully add the reducing agent in portions while maintaining a low temperature.
-
Stir the reaction mixture until the reduction is complete, as monitored by TLC.
-
Carefully quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude amino alcohol, 2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol.[2]
Protocol 5: Deprotection to Yield Salmeterol
The final step in the synthesis of the Salmeterol free base.
Principle: The two benzyloxy protecting groups are removed by catalytic hydrogenation to yield the free phenolic and benzylic hydroxyl groups of Salmeterol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Crude Amino Alcohol Intermediate | ~621.87 | 100 g | ~0.161 |
| Catalyst (e.g., 10% Pd/C) | - | 3 g | - |
| Solvent (e.g., Methanol) | - | 800 mL | - |
| Hydrogen Gas | 2.02 | 5-6 Kg/cm² pressure | - |
Procedure:
-
Dissolve the crude amino alcohol in a suitable polar solvent in a hydrogenation apparatus.[2]
-
Add the palladium on carbon catalyst.
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture at a slightly elevated temperature (e.g., 40°C).[2]
-
Monitor the reaction for the uptake of hydrogen.
-
Upon completion, filter the reaction mixture to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude Salmeterol base as an oily residue.[2]
Purification and Salt Formation
The crude Salmeterol base is typically purified by converting it to a pharmaceutically acceptable salt, most commonly the xinafoate salt. This is achieved by reacting the free base with 1-hydroxy-2-naphthoic acid in a suitable solvent such as methanol.[6] The resulting Salmeterol xinafoate salt can then be purified by recrystallization to achieve the high purity required for pharmaceutical applications.[2][6]
Conclusion
The use of this compound derivatives as key intermediates provides a robust and scalable pathway for the synthesis of Salmeterol. The benzyloxy protecting group offers the necessary stability during the key bond-forming reactions and can be efficiently removed in the final synthetic step. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this synthetic strategy. Careful control of reaction conditions and rigorous purification of intermediates are paramount to achieving high yields and the exceptional purity required for this potent bronchodilator.
References
-
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2025). ResearchGate. Retrieved from [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
- US20160096816A1 - Method of preparing intermediate of salmeterol. (n.d.). Google Patents.
-
A Process For The Preparation Of Salmeterol Impurity G. (n.d.). Quick Company. Retrieved from [Link]
- EP2641893A1 - Process for the preparation of salmeterol and its salts. (n.d.). Google Patents.
- WO2017168431A1 - Process for the preparation of salmeterol xinafoate. (n.d.). Google Patents.
- WO2012032546A2 - Process for the preparation of salmeterol and its intermediates. (n.d.). Google Patents.
- Brauer, G. M., & Antonucci, J. M. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid.
- CN103435505A - Method for synthesizing -salmeterol. (n.d.). Google Patents.
-
EP 2641893 A1 - Process for the preparation of salmeterol and its salts. (2013). European Patent Office. Retrieved from [Link]
- WO2012032546A3 - Process for the preparation of salmeterol and its intermediates. (n.d.). Google Patents.
-
An Improved Process For The Preparation Of Salmeterol Xinafoate. (n.d.). Quick Company. Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). MDPI. Retrieved from [Link]
-
Synthesis of (R)-(−)-salmeterol. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]
- 2. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A Process For The Preparation Of Salmeterol Impurity G [quickcompany.in]
- 6. WO2017168431A1 - Process for the preparation of salmeterol xinafoate - Google Patents [patents.google.com]
Application Note: Chromatographic Isolation and Monitoring of 2-(Benzyloxy)-5-methylbenzoic Acid
[1]
Executive Summary
This application note details the Thin Layer Chromatography (TLC) protocols for monitoring the synthesis and purity of 2-(Benzyloxy)-5-methylbenzoic acid . This compound, a lipophilic benzoic acid derivative, presents specific chromatographic challenges—primarily "tailing" due to the carboxylic acid moiety and potential co-elution with benzylated byproducts.
This guide moves beyond basic TLC instructions to provide a self-validating monitoring system . By combining specific mobile phase modifiers with differential visualization techniques (UV vs. chemical staining), researchers can definitively distinguish the product from the starting material (5-methylsalicylic acid) and the alkylating agent (benzyl bromide).
Chemical Context & Reaction Scheme
To design an effective separation, one must understand the reaction matrix.[1] The target molecule is typically synthesized via a Williamson Ether Synthesis .[2][1]
Reaction:
The Separation Matrix: The TLC plate must resolve four distinct species based on their polarity and functional groups:
| Compound | Role | Polarity Profile | Est.[2][1] |
| Benzyl Bromide | Reagent | Non-polar / Lipophilic | High ( |
| Dibenzyl Ether | Byproduct | Non-polar | High ( |
| Target Product | Product | Mid-Polar (Acidic) | Medium ( |
| 5-Methylsalicylic Acid | Precursor | Polar (Phenolic + Acidic) | Low ( |
Critical Method Parameters (CMP)
The "Tailing" Challenge
Carboxylic acids interact strongly with the silanol groups (
The Solution: Acidify the mobile phase.
Adding a weak acid (Acetic Acid or Formic Acid) suppresses the ionization of the carboxylic acid (
Mobile Phase Optimization
A standard Hexane/Ethyl Acetate gradient is insufficient without modification.[2][1]
Standardized Protocol
Materials
-
Stationary Phase: Silica Gel
on Aluminum or Glass backing.[2][1] -
Mobile Phase: n-Hexane (ACS Grade), Ethyl Acetate (ACS Grade), Glacial Acetic Acid.[2]
-
Visualization: UV Lamp (
), Ferric Chloride ( ) Stain.[2][1]
Step-by-Step Methodology
Step 1: Chamber Saturation (Critical)
-
Prepare
of eluent: Hexane + EtOAc + Acetic Acid . -
Pour into the TLC chamber.
-
Place a filter paper wick inside the chamber to facilitate vapor saturation.[2][1]
-
Close the lid and wait 5–10 minutes. Note: Unsaturated chambers lead to "smiling" solvent fronts and drifting
values.
Step 2: Sample Preparation
-
Reaction Mixture (RM): Take a
aliquot of the reaction. Dilute with of Methanol or EtOAc.[2][1] -
Co-Spotting: Always spot three lanes:
Step 3: Elution
Visualization & Self-Validation Logic
This protocol uses a Dual-Detection Strategy to confirm identity without needing Mass Spectrometry for every check.[2][1]
Visualization Workflow
-
Non-Destructive (UV
):-
All aromatic compounds (SM, Product, Benzyl bromide) will quench fluorescence and appear as dark spots on a green background.
-
Observation: If the SM spot in Lane 3 has disappeared, the reaction might be complete.
-
-
Destructive/Chemical (
Stain):
Conclusion: If the spot corresponding to the product is UV-active but
Workflow Diagram
Figure 1: Decision tree for monitoring the O-alkylation of 5-methylsalicylic acid using dual visualization.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Tailing / Streaking | Product spot looks like a comet. | Carboxylic acid ionizing on silica.[2][1] | Add |
| Ghost Spots | Faint spots appearing in all lanes.[2][1] | Degradation of Benzyl Bromide.[2][1] | Benzyl bromide hydrolyzes to Benzyl alcohol on silica over time.[2][1] Run TLC immediately after spotting.[1] |
| No Separation | Product and SM co-elute at baseline. | Solvent too non-polar.[2][1] | Increase polarity to Hex:EtOAc (1:1) + Acid.[2][1][4][5][6][7][8] |
| Dark Background | Entire plate turns purple with | Phenolic contamination or old stain.[2][1] | Ensure stain is fresh; ensure plate is dried of eluent before staining.[2][1] |
Advanced Separation Logic (Graphviz)[1]
The following diagram illustrates the logic for selecting the mobile phase based on the functional groups present.
Figure 2: Logical derivation of the optimized mobile phase system.
References
-
Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis and purification).
-
Reich, H. J. (n.d.).[2][1] TLC Solvent Systems.[2][1][4][3][5][6] University of Wisconsin-Madison.[1] Retrieved from [Link][2]
-
Shtykov, S. N., et al. (2012).[2][1] Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. Journal of Analytical Chemistry. (Validates the use of acetic acid vapor/additives for benzoic acid separation).
Sources
- 1. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Phenoxymethyl)benzoic acid | C14H12O3 | CID 69761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. o-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
NMR sample preparation for 2-(Benzyloxy)-5-methylbenzoic acid
Application Note: AN-NMR-2025-04 Optimized NMR Sample Preparation Protocol for 2-(Benzyloxy)-5-methylbenzoic Acid
Abstract & Scope
This technical note outlines the standardized protocol for the preparation of this compound (CAS: 67127-92-8) for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple organic small molecules, this analyte presents specific challenges due to its carboxylic acid moiety, which is prone to hydrogen-bonding-induced dimerization, and the benzyloxy ether linkage, which requires precise shimming for resolution. This guide prioritizes Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent of choice to ensure monomeric dispersion and accurate integration of the acidic proton, while discussing the limitations of Chloroform-d (CDCl3).
Physicochemical Analysis & Solvent Strategy
The Analyte: this compound[1]
-
Molecular Formula: C15H14O3[1]
-
MW: 242.27 g/mol [1]
-
Critical Functional Groups:
-
Carboxylic Acid (-COOH): Highly polar; subject to chemical exchange and dimerization.
-
Benzyloxy Group (-O-CH2-Ph): Provides a diagnostic methylene singlet (~5.1 ppm).
-
Methyl Group (-CH3): Provides a high-intensity singlet (~2.3 ppm).
-
Solvent Selection Matrix
The choice of solvent dictates the visibility of the acidic proton and the resolution of the aromatic region.
| Solvent | Suitability | Critical Technical Insight |
| DMSO-d6 | Recommended | Why: High dielectric constant disrupts carboxylic acid dimers, resulting in a sharper -COOH peak (typically 12–13 ppm). Excellent solubility prevents aggregation.Caveat: Hygroscopic. Water peak appears at ~3.33 ppm; ensure it does not overlap with the benzyloxy methylene (unlikely, as -OCH2- is ~5.1 ppm). |
| Chloroform-d (CDCl3) | Secondary | Why: Good for general structural confirmation if the acid proton is not critical.Caveat: Carboxylic acids form stable dimers in non-polar solvents. This causes the -COOH proton to broaden significantly and shift concentration-dependently (10–12 ppm), making integration unreliable. |
| Methanol-d4 (MeOD) | Avoid | Why: The deuterium in the solvent rapidly exchanges with the carboxylic proton (-COOH → -COOD), causing the signal to disappear entirely from the 1H spectrum. |
Detailed Preparation Protocol
Phase 1: Materials & Safety
-
NMR Tubes: 5mm high-precision tubes (e.g., Wilmad 528-PP or equivalent). Note: Discard tubes with scratches to prevent shimming artifacts.
-
Solvent: DMSO-d6 (99.9% D) with 0.05% v/v TMS (Tetramethylsilane) as an internal reference.
-
Filtration: Glass wool or PTFE syringe filter (0.45 µm).
Phase 2: Step-by-Step Workflow
Step 1: Gravimetric Measurement
-
1H NMR: Weigh 5.0 – 10.0 mg of the solid analyte.
-
Reasoning: Lower concentrations (<5 mg) struggle with signal-to-noise (S/N) for the aromatic multiplets. Higher concentrations (>15 mg) in DMSO can increase viscosity, broadening lines.
-
-
13C NMR: Weigh 30.0 – 50.0 mg .
-
Reasoning: Carbon-13 is only 1.1% naturally abundant. Higher mass is required to reduce scan time.
-
Step 2: Solvation
-
Add 0.6 mL (600 µL) of DMSO-d6 to the vial (not the tube yet).
-
Vortex for 30 seconds. If the solid persists, use a sonic bath for 2 minutes.
-
Scientific Check: Ensure the solution is visually transparent. Particulates distort the magnetic field homogeneity (B0), leading to poor shimming.
Step 3: Transfer & Depth Check
-
Filter the solution through a small plug of glass wool into a Pasteur pipette, then transfer to the NMR tube.
-
Target Height: 4.5 cm to 5.0 cm.
-
Causality: Filling too high (>5.5 cm) wastes solvent and moves sample outside the receiver coil. Filling too low (<4.0 cm) causes magnetic susceptibility mismatches at the air-liquid interface, ruining the shim.
Step 4: Acquisition Parameters (400 MHz equivalent)
-
Relaxation Delay (d1): Set to 2.0 seconds (standard) or 5.0 seconds for quantitative integration of the carboxylic acid peak (which has a long T1 relaxation time).
-
Temperature: 298 K (25°C).
Visualization: Preparation Workflow
Figure 1: Logical workflow for preparing this compound samples to ensure homogeneity and spectral fidelity.
Expected Spectral Data (Validation)
Use the following table to validate your sample preparation. If peaks are significantly shifted, check for pH changes or solvent contamination.
| Functional Group | Proton Type | Approx.[2][3][4][5][6] Shift (DMSO-d6) | Multiplicity | Integral |
| -COOH | Carboxylic Acid | 12.5 – 13.0 ppm | Broad Singlet | 1H |
| Ar-H | Aromatic Ring | 7.0 – 7.9 ppm | Multiplet | 8H (Total) |
| -O-CH2-Ph | Benzylic Methylene | 5.15 ppm | Singlet | 2H |
| Ar-CH3 | Methyl | 2.30 ppm | Singlet | 3H |
| TMS | Reference | 0.00 ppm | Singlet | - |
| H2O (Impurity) | Residual Water | 3.33 ppm | Variable | - |
References
-
Cambridge Isotope Laboratories. (2024).[3][4] NMR Solvent Data Chart. Retrieved from [Link] (Verified via CIL Solvent Data sheets).
-
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard reference for impurity identification).
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
- Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for carboxylic acid behavior in DMSO).
Sources
- 1. 67127-92-8|this compound|BLD Pharm [bldpharm.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. ukisotope.com [ukisotope.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Benzyloxy)-5-methylbenzoic Acid Synthesis
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Protocol Standardization for O-Benzylation of 5-Methylsalicylic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Direction
The Core Challenge: Synthesizing 2-(benzyloxy)-5-methylbenzoic acid presents a classic chemoselectivity problem. You possess a substrate (5-methylsalicylic acid) with two nucleophilic sites: a phenolic hydroxyl and a carboxylic acid .
-
The Trap: Many researchers attempt "selective mono-alkylation" (trying to hit only the phenol) using exactly 1 equivalent of base and alkyl halide. This often fails because the carboxylate is also nucleophilic, leading to mixtures of starting material, mono-ester, mono-ether, and the di-benzylated product.
-
The Solution (The "Global Protection" Strategy): The most robust, high-yield industrial route is non-selective exhaustive alkylation followed by selective hydrolysis . By forcing the reaction to the bis-benzylated intermediate (benzyl 2-(benzyloxy)-5-methylbenzoate) and then saponifying the ester, you eliminate the competition between the two nucleophiles.
Optimized Experimental Protocol
Objective: Synthesis of this compound via the Bis-Alkylation/Hydrolysis Route.
Phase A: Exhaustive Alkylation (Williamson Ether Synthesis)
Reagents:
-
Substrate: 5-Methylsalicylic acid (1.0 eq)
-
Alkylating Agent: Benzyl chloride (2.4 eq) [Note: Benzyl bromide is faster but more expensive/atom-inefficient]
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.5 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) [Finkelstein catalyst]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone [See FAQ for solvent choice]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 5-methylsalicylic acid and DMF (5-7 volumes).
-
Deprotonation: Add
in portions. Stir for 30 minutes at room temperature. Observation: Gas evolution ( ) will occur. -
Activation: Add KI. This converts Benzyl-Cl to the more reactive Benzyl-I in situ.
-
Addition: Add Benzyl chloride dropwise.
-
Reaction: Heat to 60-70°C (if DMF) or Reflux (if Acetone). Monitor by TLC (Hexane:EtOAc 4:1).
-
Target: Disappearance of starting material and mono-intermediates. Formation of the non-polar diester spot.
-
-
Workup: Cool to RT. Pour mixture into ice-water. The bis-benzylated intermediate will precipitate as a solid or oil. Filter or extract with Ethyl Acetate.
Phase B: Selective Hydrolysis (Saponification)
Rationale: The benzyl ester is much more labile (prone to hydrolysis) than the benzyl ether. We exploit this kinetic difference.
Reagents:
-
Intermediate: Crude Bis-benzylated product
-
Base: NaOH (10% aqueous solution, 3.0 eq)
-
Solvent: Methanol/THF (1:1 ratio)
Step-by-Step Workflow:
-
Hydrolysis: Dissolve the crude intermediate in Methanol/THF. Add aqueous NaOH.[1][2]
-
Reflux: Heat to reflux for 2-4 hours.
-
Checkpoint: TLC should show the disappearance of the non-polar diester and the appearance of the polar acid spot.
-
-
Isolation: Evaporate organic solvents. Dilute the aqueous residue with water.
-
Washing (Critical): Wash the basic aqueous layer with Dichloromethane (DCM) or Toluene.
-
Why? This removes neutral impurities like Dibenzyl ether (a common byproduct) and unreacted Benzyl alcohol.
-
-
Acidification: Acidify the aqueous layer to pH 1-2 with 1M HCl. The product will precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical "bypass" of the mixed-product zone.
Caption: Figure 1. The "Global Protection" strategy (Path C) avoids the selectivity trap by pushing all material to the diester before hydrolyzing back to the target.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Alkylation: The phenolic hydroxyl is sterically hindered by the adjacent carboxylate (hydrogen bonding). | Increase Base/Heat: Ensure you are using at least 2.5 eq of |
| Sticky/Oily Product | Dibenzyl Ether Contamination: Benzyl chloride hydrolyzes or self-couples to form dibenzyl ether (a neutral oil).[3] | Basic Wash: During the workup of Phase B (Hydrolysis), you must wash the basic aqueous layer with an organic solvent (DCM/Ether) before acidification. This extracts the neutral dibenzyl ether, leaving your product salt in the water. |
| Starting Material Remains | Water in Solvent: Williamson ether synthesis is moisture sensitive. Water consumes the alkyl halide and solvates the base. | Dry Reagents: Use anhydrous DMF. Dry |
| Impurity at R_f ~ 0.8 | Benzyl Ester: Hydrolysis was incomplete. | Extend Saponification: Increase the hydrolysis time or NaOH concentration. Ensure the solvent system (MeOH/THF) allows the non-polar ester to dissolve and contact the NaOH. |
Decision Logic for Purification
Use this logic flow to determine the best purification step based on your crude analysis.
Caption: Figure 2. Purification logic tree based on impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of DMF? A: Yes, Acetone is the classic solvent for this reaction. However, its boiling point (56°C) is often too low to drive the alkylation of the hindered phenolic position to completion efficiently.
-
Recommendation: If using Acetone, you must use Potassium Iodide (KI) to accelerate the reaction and expect longer reaction times (12-24h). DMF allows higher temperatures (70-80°C) and completes the reaction in 4-6 hours.
Q: Why do I need Potassium Iodide (KI)? A: This is the Finkelstein reaction principle. Benzyl chloride reacts with KI to form Benzyl iodide in situ. Iodide is a much better leaving group than chloride, significantly increasing the rate of nucleophilic attack by the phenoxide anion.
Q: How do I remove the color from the final product? A: Benzylic compounds can oxidize to form colored impurities (yellow/orange).
-
Fix: During the final recrystallization, add activated charcoal (5% w/w) to the hot solution, stir for 15 minutes, and filter through Celite before cooling.
Q: Is the "Dianion" route (using 2 eq NaH) viable? A: It is chemically possible but operationally risky. Sodium Hydride (NaH) in DMF can generate the dianion (carboxylate + phenoxide). However, the dianion is often insoluble, leading to heterogeneous "clumping" and incomplete reaction. The ester-hydrolysis route described above is thermodynamically driven and far more reproducible.
References
-
NIST Standard Reference Data. "Synthesis of 2-propoxy-5-methylbenzoic acid." Journal of Research of the National Bureau of Standards, Section A. (Describes the comparative yield advantage of the ester-hydrolysis route over direct alkylation for 5-methylsalicylic acid analogs). 2[1][4][5][6]
-
IOP Conference Series. "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." Materials Science and Engineering, 2018.[1] (Provides industrial stoichiometry standards for O-methylation of salicylic acid derivatives: 1:2.3 molar ratio). 1[1][5]
-
BenchChem Technical Repository. "Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis." (Validation of byproduct profiles including dibenzyl ether and specific TLC conditions for benzyloxy-benzoic acids). 3[1][4][5][6]
-
Google Patents. "Process for the preparation of salmeterol and its intermediates (WO2012032546A3)." (Describes the specific benzylation of methyl-5-acetyl-2-hydroxybenzoate using benzyl chloride/base/catalyst, validating the ester-intermediate pathway). 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues with 2-(Benzyloxy)-5-methylbenzoic acid
Executive Summary & Compound Profile
2-(Benzyloxy)-5-methylbenzoic acid presents a classic "solubility paradox" common in drug development intermediates. While the carboxylic acid moiety suggests water solubility, the bulky, lipophilic 2-benzyloxy group and the 5-methyl substituent dominate its physicochemical profile, rendering it practically insoluble in acidic or neutral aqueous media.
This guide provides field-proven protocols to overcome these limitations, focusing on pH manipulation and co-solvent systems .
| Property | Value (Approximate) | Implication |
| Molecular Weight | 242.27 g/mol | Moderate size, good permeability potential. |
| pKa | ~3.9 – 4.2 | Weak acid.[1] Soluble only when ionized (pH > 6.0). |
| LogP | > 3.0 (Predicted) | Highly lipophilic.[1] Prefers organic solvents. |
| Water Solubility | < 0.1 mg/mL (pH < 4) | Requires salt formation or co-solvents.[1] |
| Preferred Solvents | DMSO, Ethanol, Acetone | Excellent solubility in polar aprotic/protic organics.[1] |
Module 1: Solvent Selection & Stock Preparation
Q: My compound floats on top of the buffer and won't dissolve. What is the best solvent for a concentrated stock solution?
A: Do not attempt to dissolve the free acid directly in aqueous buffers (PBS, TBS) or water; it will remain a suspension.
Recommended Protocol:
-
Primary Solvent: Dissolve the compound in DMSO (Dimethyl Sulfoxide) or Ethanol (absolute) .
-
Solubility Limit: You can typically achieve concentrations >50 mg/mL in these solvents.
-
-
Dilution Strategy:
-
Prepare a 100x or 1000x stock in DMSO.
-
Slowly add this stock to your stirred aqueous buffer.
-
Critical Limit: Keep the final DMSO concentration < 1% (v/v) to minimize cellular toxicity in biological assays.
-
Warning: If the final concentration of the compound exceeds its aqueous solubility limit (approx. 10-50 µM depending on pH), it may precipitate as a fine white solid.
-
Q: I need to run a reaction in an organic solvent. Which ones are compatible?
A: The compound exhibits high solubility in most intermediate-polarity organic solvents.
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone.[1]
-
Moderate Solubility: Diethyl Ether, Toluene.
-
Low Solubility: Hexanes, Pentane (useful as anti-solvents for precipitation).
Module 2: Aqueous Solubility & Salt Formation[2]
Q: How can I achieve high aqueous solubility (>10 mg/mL) without organic co-solvents?
A: You must convert the free carboxylic acid into its carboxylate salt . The hydrophobic benzyloxy group fights water solubility, but the ionized carboxylate (COO⁻) provides enough hydration energy to pull the molecule into solution.
In-Situ Salt Formation Protocol:
-
Calculate Stoichiometry: You need exactly 1.0 - 1.05 equivalents of a strong base (NaOH or KOH).
-
Example: For 242 mg (1 mmol) of compound, use 1.0 mL of 1.0 M NaOH.
-
-
Procedure:
-
Suspend the solid acid in water (it will look cloudy).
-
Add the calculated NaOH solution dropwise while stirring.
-
The solution should turn clear as the Sodium 2-(benzyloxy)-5-methylbenzoate salt forms.
-
-
pH Check: Ensure the final pH is between 7.0 and 8.5. If pH < 6, the free acid may re-precipitate.
Q: Why does the compound precipitate when I acidify my reaction mixture?
A: This is a function of the compound's pKa (approx.[2][3] 4.0) .
-
At pH > 6: The molecule is deprotonated (COO⁻) and soluble.
-
At pH < 4: The molecule is protonated (COOH) and insoluble.
When you add acid (HCl, H₂SO₄), you drive the equilibrium back to the neutral, hydrophobic form. This is actually a useful feature for purification (see Module 3).
Visualization: Solubility Decision Matrix
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.
Module 3: Purification & Recrystallization
Q: The compound is impure.[5][6][7][8] What is the best recrystallization solvent?
A: The "Ethanol/Water" pair is the gold standard for benzoic acid derivatives.
Recrystallization Protocol:
-
Dissolution: Place the crude solid in a flask. Add a minimum amount of hot Ethanol (near boiling) until fully dissolved.
-
Saturation: Slowly add hot Water dropwise to the boiling ethanol solution until a faint, persistent cloudiness appears.
-
Clearing: Add one or two drops of ethanol to clear the solution again.
-
Crystallization: Remove from heat and let it cool slowly to room temperature, then place on ice.
Q: Can I use acid-base extraction for purification?
A: Yes, this is highly effective due to the pH-switchable solubility.
-
Dissolve impure solid in Ethyl Acetate or DCM.
-
Extract with 1M NaOH (The compound moves to the aqueous layer as the salt; non-acidic impurities stay in the organic layer).
-
Separate the aqueous layer.
-
Acidify the aqueous layer with 1M HCl to pH ~2.
-
Collect the precipitated pure white solid by filtration.
Visualization: pH-Dependent Solubility Mechanism
Figure 2: The reversible transition between the insoluble free acid and the soluble carboxylate salt controlled by pH.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid (Analogous Structure Data). Retrieved from [Link]
-
Xue, J., et al. (2018). Solubility of Benzoic Acid in Six Alcohols. Asian Journal of Chemical Sciences. Retrieved from [Link]
Sources
Common impurities in 2-(Benzyloxy)-5-methylbenzoic acid synthesis
Technical Support Center: Impurity Profiling & Control in 2-(Benzyloxy)-5-methylbenzoic Acid Synthesis
The Chemistry & Impurity Landscape
Overview: The synthesis of This compound typically proceeds via the Williamson ether synthesis (O-alkylation) of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) with a benzyl halide.
Critical Challenge: The starting material, p-cresotinic acid, is a bifunctional nucleophile containing both a phenolic hydroxyl group and a carboxylic acid group. Under standard basic alkylation conditions, three competitive pathways exist:
-
Phenolic O-Alkylation (Desired): Formation of the ether linkage.
-
Carboxyl O-Alkylation (Undesired): Formation of the benzyl ester.
-
Bis-Alkylation (Undesired): Formation of the benzyl ester-ether.
To achieve high purity, the researcher must either control selectivity (difficult) or employ a "Alkylation-Hydrolysis" workflow where the ester byproducts are intentionally saponified back to the target acid.
Reaction Pathway Diagram:
Figure 1: Reaction network showing the competitive alkylation pathways and the corrective saponification step required to recover the target acid from ester impurities.
Common Impurities Table
| Impurity ID | Name | Origin | Retention Time (Relative)* | Removal Strategy |
| Impurity A | Benzyl 2-hydroxy-5-methylbenzoate | Mono-alkylation at the carboxyl group (kinetic product). | ~1.2 (Non-polar) | Saponification (Hydrolysis). |
| Impurity B | Benzyl 2-(benzyloxy)-5-methylbenzoate | Bis-alkylation (thermodynamic product with excess reagent). | ~1.5 (Very Non-polar) | Saponification (Hydrolysis). |
| Impurity C | Benzyl Alcohol | Hydrolysis of unreacted Benzyl Chloride/Bromide.[1] | ~0.4 (Polar) | Wash with non-polar solvent (Hexanes/Heptane) or high-vac drying. |
| Impurity D | Dibenzyl Ether | Dimerization of Benzyl Alcohol. | ~1.4 (Non-polar) | Recrystallization from Ethanol/Water. |
| Impurity E | 5-Methylsalicylic Acid | Unreacted starting material. | 1.0 (Reference) | Acid-base extraction (remains in aqueous phase at mild pH). |
*Note: Relative Retention Time (RRT) is estimated based on reverse-phase C18 HPLC (Water/Acetonitrile gradient).
Troubleshooting Guide (FAQs)
Q1: My product is an oil or a sticky solid, but it should be a crystalline powder. What went wrong? Diagnosis: This is the classic signature of Impurity C (Benzyl Alcohol) or Impurity D (Dibenzyl Ether) contamination. These byproducts are oils at room temperature and prevent the crystallization of the target acid. Corrective Action:
-
Trituration: Suspend your crude oil in cold Hexanes or Heptane. Sonicate for 10-15 minutes. The impurities dissolve in the organic layer, while the target acid (which is polar) will precipitate as a solid.
-
Filtration: Filter the solid and wash copiously with pentane.
Q2: I see a large non-polar spot on TLC that persists even after acid workup. What is it? Diagnosis: This is likely Impurity B (The Bis-alkylated Ester) . Simple acid washing does not remove it because it is not a salt; it is a neutral organic molecule. Corrective Action: You must perform a Saponification Rescue :
-
Dissolve the crude mixture in Methanol/Water (3:1).
-
Add 2.0 equivalents of NaOH.
-
Reflux for 2 hours. This cleaves the ester group, converting Impurity B back into the Target Acid (as a sodium salt).
-
Evaporate methanol, dilute with water, and wash with Ethyl Acetate (to remove benzyl alcohol).
-
Acidify the aqueous layer to pH 2 to precipitate the pure Target Acid.
Q3: Why is my yield low (<50%)? Diagnosis:
-
Case A (Incomplete Reaction): Check for Starting Material (Impurity E). If present, your base (e.g., K2CO3) might be too weak or the solvent (e.g., Acetone) too dry/wet.
-
Case B (Loss to Organic Wash): If you performed an extraction, the target acid might have stayed in the organic layer if the pH wasn't high enough during the basic wash, or lost to the aqueous layer if the pH wasn't low enough during precipitation. Optimization: Use DMF as a solvent (accelerates S_N2 reaction) and ensure the reaction temperature is at least 60-80°C.
Detailed Experimental Protocol
Method: "One-Pot" Alkylation-Hydrolysis Protocol This protocol is designed to eliminate the common Ester impurity (Impurity B) automatically.
Reagents:
-
2-Hydroxy-5-methylbenzoic acid (p-Cresotinic acid): 10.0 g (65.7 mmol)
-
Benzyl Chloride: 9.1 mL (79.0 mmol, 1.2 eq)
-
Potassium Carbonate (K2CO3): 22.7 g (164 mmol, 2.5 eq)
-
Solvent: DMF (50 mL) or Acetone (100 mL)
-
Hydrolysis Reagents: NaOH (10% aq solution)
Step-by-Step Workflow:
-
Alkylation:
-
In a round-bottom flask, dissolve p-Cresotinic acid in DMF.
-
Add K2CO3 and stir for 15 mins to form the phenoxide/carboxylate salts.
-
Add Benzyl Chloride dropwise.
-
Heat to 80°C for 4-6 hours .
-
Checkpoint: TLC (Hexane:EtOAc 7:3) will show a mixture of Target Acid and Bis-alkylated Ester.
-
-
In-Situ Hydrolysis (The "Cleanup" Step):
-
Workup:
-
Cool to room temperature. Dilute with Water (200 mL).
-
Wash 1 (Impurity Removal): Extract the aqueous solution with Ethyl Acetate (2 x 50 mL).
-
Why? The Target is in the water (as salt). The Benzyl Alcohol and Dibenzyl Ether go into the Ethyl Acetate. Discard the organic layer.
-
-
Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH ~1-2. A white precipitate will form.
-
-
Purification:
References
-
Preparation of 2-iodo-5-methylbenzoic acid (Analogous Salicylic Chemistry) . PrepChem. Retrieved from [Link]
-
Alkylation of Salicylic Acids . White Rose eThesis Online. Retrieved from [Link]
- Esterification of Salicylic Acid (US Patent 2397498A). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ester synthesis by O-alkylation [organic-chemistry.org]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Accelerated Synthesis of 2-(Benzyloxy)-5-methylbenzoic Acid
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Reducing Reaction Time & Optimizing Kinetics for O-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are experiencing prolonged reaction times (typically 12–24 hours) during the synthesis of 2-(benzyloxy)-5-methylbenzoic acid via Williamson ether synthesis. This sluggishness is likely due to the heterogeneous nature of the standard solid-liquid interface (e.g.,
This guide provides three validated protocols to accelerate this transformation from hours to minutes , utilizing Phase Transfer Catalysis (PTC) , In-Situ Iodide Generation , and Microwave Irradiation .
Module 1: The "Finkelstein" Boost (In-Situ Iodide Generation)
Diagnosis:
If you are using Benzyl Chloride as your electrophile, the reaction rate is limited by the moderate leaving group ability of the chloride ion (
The Fix: Add catalytic amounts of Potassium Iodide (KI) .[1][2]
-
Mechanism: The iodide ion displaces the chloride on the benzyl chloride to form Benzyl Iodide in situ. Iodide is a significantly better leaving group than chloride, accelerating the nucleophilic attack by the phenoxide.
-
Expected Time Reduction: 24h
4–6h (Reflux).
Protocol A: Iodide-Catalyzed Reflux
-
Charge: 5-Methylsalicylic acid (1.0 eq),
(2.5 eq), and Acetone (10V). -
Add: Benzyl Chloride (2.2 eq).
-
Catalyst: Add KI (10 mol%) .
-
Action: Reflux at 56°C.
-
Monitor: Check TLC/HPLC at 2 hours. The intermediate benzyl iodide is transient and will not accumulate.
Technical Note: This method often produces the benzyl ester-ether intermediate. A subsequent hydrolysis step (NaOH/MeOH, 1h) is required to yield the free acid.
Module 2: Phase Transfer Catalysis (PTC)
Diagnosis: In standard acetone/carbonate conditions, the inorganic base is insoluble. The reaction relies on the slow dissolution of the phenoxide at the solid-liquid interface.
The Fix: Introduce a quaternary ammonium salt, such as Tetrabutylammonium iodide (TBAI) or TEBA .
-
Mechanism: The quaternary ammonium cation (
) pairs with the phenoxide anion, pulling it into the organic phase (solubilization) and creating a "naked," highly reactive anion unencumbered by tight ion-pairing with potassium. -
Expected Time Reduction: 24h
2–3h.
Protocol B: PTC-Accelerated Synthesis
-
Solvent Switch: Use Acetonitrile or 2-Butanone (MEK) (allows higher reflux temp than acetone).
-
Charge: 5-Methylsalicylic acid (1.0 eq),
(3.0 eq). -
Add: Benzyl Chloride (2.2 eq).
-
Catalyst: Add TBAI (5 mol%) .
-
Action: Reflux vigorously.
-
Workup: Filter salts while hot. The filtrate contains the product.
Module 3: Microwave Irradiation (High-Energy Input)
Diagnosis: Thermal transfer in reflux systems is inefficient. You need to overcome the activation energy barrier immediately.
The Fix: Use a dedicated microwave synthesis reactor.
-
Mechanism: Dipolar polarization of the solvent (and reagents) generates localized superheating, increasing molecular collision frequency and overcoming the activation energy for the
attack almost instantly. -
Expected Time Reduction: 24h
10–15 minutes .
Protocol C: Microwave-Assisted Synthesis
-
Vessel: 10 mL Microwave Process Vial (G30 glass).
-
Reagents: 5-Methylsalicylic acid (2 mmol), Benzyl Chloride (4.4 mmol),
(5 mmol). -
Solvent: DMF (3 mL) — Critical: DMF couples extremely well with microwaves due to its high dipole moment.
-
Parameters:
-
Temp: 140°C
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
Safety: Ensure the vessel is capped to withstand pressure (typically <5 bar at this temp).
Comparative Data Analysis
| Parameter | Standard Reflux | Iodide Catalysis (Module 1) | PTC (Module 2) | Microwave (Module 3) |
| Solvent | Acetone | Acetone | MEK/Acetonitrile | DMF |
| Catalyst | None | KI (10%) | TBAI (5%) | None |
| Temp | 56°C | 56°C | 80°C | 140°C |
| Time | 18–24 Hours | 4–6 Hours | 2–3 Hours | 10 Minutes |
| Yield | 65–75% | 80–85% | 85–90% | 92–95% |
Visualizing the Acceleration Pathways
The following diagram illustrates the mechanistic pathways for accelerating the reaction.
Figure 1: Comparison of reaction pathways. Microwave irradiation offers the most significant time reduction, while PTC and Iodide catalysis offer scalable batch alternatives.
Troubleshooting & FAQs
Q1: I am seeing two spots on my TLC. What is happening?
A: This is normal.
-
Spot 1 (High Rf): Benzyl 2-(benzyloxy)-5-methylbenzoate (The "Bis-alkylated" Ester-Ether).
-
Spot 2 (Low Rf): this compound (Target).
-
Resolution: Because the carboxylate group is also nucleophilic, it reacts with benzyl chloride. You cannot easily prevent this. Drive the reaction to completion (forming all Ester-Ether), then add 2M NaOH and heat for 30 minutes to hydrolyze the ester back to your target acid.
Q2: Can I use Benzyl Bromide instead of Chloride to speed it up?
A: Yes. Benzyl bromide is approximately 10–100x more reactive than benzyl chloride.
-
Warning: Benzyl bromide is a potent lachrymator (tear gas). If you switch, you may not need KI, but strictly control the exotherm.
Q3: My Microwave yield is high, but the product is dark/tarry.
A: This indicates thermal decomposition or polymerization of benzyl chloride.
-
Fix: Reduce temperature to 120°C and extend time to 15 minutes. Ensure your solvent (DMF) is dry to prevent competitive hydrolysis of the benzyl chloride to benzyl alcohol.
References
- mechanism and the role of dipolar aprotic solvents).
-
Potassium iodide catalysis in the alkylation of protected hydrazines (Analogous Mechanism). Mastitski, A., et al. (2017).[1] Proceedings of the Estonian Academy of Sciences. [Link] (Demonstrates the kinetic boost of in-situ iodide generation).
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. Talbiersky, J., et al.[3] (2005).[4][5] Organic Process Research & Development. [Link] (Discusses phase transfer catalysis and industrial optimization).
Sources
- 1. kirj.ee [kirj.ee]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benthamscience.com [benthamscience.com]
Troubleshooting peak tailing in HPLC analysis of benzoic acid derivatives
Welcome to the Separation Science Technical Support Center.
Ticket ID: #BA-Tailing-001 Subject: Troubleshooting Peak Tailing in Benzoic Acid Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely experiencing peak tailing (
Benzoic acid derivatives (
This guide moves beyond generic advice to provide a causal analysis and self-validating correction protocols.
Phase 1: Diagnostic Workflow
Before altering your method, use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.
Phase 2: The Core Chemistry (Root Cause Analysis)
The Ionization Mismatch (The "2-Unit Rule")
The most common cause of tailing for benzoic acids is operating the mobile phase pH too close to the analyte's
-
The Mechanism: At pH
, the analyte splits its time between the neutral (hydrophobic) and ionized (hydrophilic) states. These two species interact differently with the C18 ligands, leading to peak broadening or "shouldering." -
The Fix: Force the analyte into a single state using the 2-Unit Rule .
| Target State | Recommended pH | Mechanism | Column Requirement |
| Neutral (Protonated) | pH 2.0 – 2.5 | Suppression of ionization ( | Standard C18 (Stable at low pH). |
| Ionized (Deprotonated) | pH > 6.5 | Full ionization ( | Hybrid Silica or Polymer (High pH stable). |
Protocol 1: The pH Sweep
Prepare three mobile phases: pH 2.5 (Formic Acid), pH 4.2 (Ammonium Acetate), and pH 6.5 (Ammonium Bicarbonate).
Inject your standard at all three points.
Validation: If tailing disappears at pH 2.5 or 6.5 but is severe at 4.2, the issue was ionization mismatch.
Secondary Silanol Interactions
Even at low pH, residual silanols (
-
The Mechanism: While C18 ligands provide the separation, unreacted silanols act as "sticky spots," dragging the tail of the peak.
-
The Fix:
-
Hardware: Switch to a "Type B" High-Purity Silica column or an "End-capped" column where silanols are chemically blocked.
-
Mobile Phase: Add an ion-pairing agent or "sacrificial base" like Triethylamine (TEA), though this is less common in LC-MS due to signal suppression.[3]
-
Metal Chelation (The "Salicylic" Effect)
If your derivative is a hydroxy-benzoic acid (e.g., salicylic acid), the carboxyl and hydroxyl groups form a bidentate ligand that chelates iron ions in stainless steel frits.
-
Symptoms: Severe tailing that does not improve with pH changes.
-
The Fix:
-
Flush system with 0.1% Phosphoric Acid (passivation).
-
Switch to PEEK (polyether ether ketone) tubing and column hardware.
-
Phase 3: Visualizing the Interaction
Understanding where the molecule sticks is crucial for selecting the right column.
Figure 2: Mechanism of secondary interactions causing tailing.[3] The carboxyl group interacts with residual silanols unless blocked by end-capping or suppressed by low pH.
Phase 4: Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic Acid (TFA) to fix tailing? A: Yes. TFA (0.05% - 0.1%) is excellent for two reasons: it lowers the pH to ~2.0 (suppressing ionization) and acts as an ion-pairing agent to mask silanols. However, avoid TFA if using LC-MS (signal suppression) or if you need to isolate the compound (TFA salts are difficult to remove).
Q: My peak is fronting (
-
Fix: Dilute your sample 1:10 in the starting mobile phase.
Q: What is the acceptance criterion for Tailing Factor?
A: According to USP <621>, a Tailing Factor (
-
Calculation:
where is peak width at 5% height and is the distance from peak front to the center.[4]
References
-
United States Pharmacopeia (USP). (2023).[5] General Chapter <621> Chromatography. USP-NF.[6]
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.
-
Agilent Technologies. (2021). Troubleshooting Fundamentals: Peak Shape Issues. Agilent Technical Resources.
-
McCalley, D. V. (2023).[7] Understanding and Managing Peak Tailing in RPC. Chemical Communications.
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.
Sources
- 1. How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs [axionlabs.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tailing and Symmetry - Chromatography Forum [chromforum.org]
- 5. Modified resolution factor for asymmetrical peaks in chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
Catalyst selection for reactions involving 2-(Benzyloxy)-5-methylbenzoic acid
Technical Support Center: 2-(Benzyloxy)-5-methylbenzoic Acid Ticket System: Active Current Status: Operational Subject: Catalyst & Reagent Optimization for Ortho-Substituted Benzoic Acids
Welcome to the ChemSupport Portal
You have reached the specialized support hub for This compound (CAS: 35676-02-7) . This scaffold is a critical intermediate in medicinal chemistry, often used to synthesize glucokinase activators, anti-inflammatory agents, and PPAR agonists.
Its reactivity is defined by two competing structural features:
-
The Steric Wall: The bulky ortho-benzyloxy group creates significant steric hindrance around the carboxylic acid, complicating standard amide couplings.
-
The Electronic Push: The electron-donating alkoxy group activates the ring, making it susceptible to electrophilic aromatic substitution (or unwanted side reactions during cyclization).
Below are the three most common "Support Tickets" we receive regarding this molecule, complete with diagnostic protocols and catalyst solutions.
Ticket #001: Amide Coupling Failure (Low Yield/Incomplete Conversion)
User Report: "I am trying to couple this compound with a secondary amine using EDCI/HOBt in DCM. Conversion stalls at 40% after 24 hours. What is happening?"
Diagnosis: The failure is likely due to steric shielding . The ortho-benzyloxy group rotates out of the plane, physically blocking the trajectory of the incoming amine nucleophile. Standard carbodiimide intermediates (O-acylisoureas) are often too bulky to react efficiently in this crowded environment, leading to N-acylurea rearrangement (a dead-end byproduct) rather than product formation.
The Solution: Switch to HATU/HOAt For sterically hindered ortho-substituted benzoic acids, uronium/guanidinium salts (HATU) are superior because they form an O-At (7-azabenzotriazole) active ester . This intermediate is less sterically demanding and more reactive than the OBt ester formed by HOBt.
Recommended Protocol:
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | This compound |
| Amine | 1.1 - 1.2 equiv | Nucleophile |
| Catalyst/Reagent | HATU (1.2 equiv) | Generates highly reactive O-At ester |
| Base | DIPEA (2.5 - 3.0 equiv) | Activates carboxylate; scavenges protons |
| Solvent | DMF (anhydrous) | Polar aprotic solvent stabilizes the transition state |
Step-by-Step Workflow:
-
Dissolve the acid and DIPEA in anhydrous DMF (0.1 M concentration).
-
Add HATU in one portion at 0°C. Stir for 15 minutes to pre-activate (formation of the active ester).
-
Add the amine.[1] Allow to warm to Room Temperature (RT).
-
Monitor: Check LCMS at 2 hours. If incomplete, heat to 50°C.
Visualizing the Activation Pathway:
Figure 1: Activation pathway using HATU. The O-At ester minimizes the steric penalty imposed by the ortho-benzyloxy group.
Ticket #002: De-benzylation Issues (Stalled Hydrogenation)
User Report: "I need to remove the benzyl group to reveal the phenol. I'm using 10% Pd/C with a hydrogen balloon in Methanol, but the reaction is extremely slow (>48h)."
Diagnosis: While benzyl ethers are standard substrates for hydrogenolysis, the 5-methyl group and the benzoic acid moiety (if not coupled) can affect catalyst adsorption. Furthermore, if your solvent contains trace sulfur or if the Pd/C is unreduced, the turnover frequency drops. The steric bulk of the ortho-substituent also prevents the aromatic ring from lying flat on the palladium surface.
The Solution: Pearlman’s Catalyst or Transfer Hydrogenation If standard Pd/C fails, switch to Pearlman's Catalyst (Pd(OH)₂/C) . It is more electron-rich and often works better for sterically hindered benzyl groups. Alternatively, use Transfer Hydrogenation if you lack high-pressure equipment.
Comparison of Methods:
| Method | Catalyst | H2 Source | Pros | Cons |
| Standard | 10% Pd/C | H2 Balloon (1 atm) | Cheap, mild. | Often fails for hindered substrates. |
| High Activity | 20% Pd(OH)₂/C | H2 (3-5 atm) | Aggressive, cleaves hindered ethers. | Can reduce sensitive rings if left too long. |
| Transfer | 10% Pd/C | Ammonium Formate | No gas cylinder needed; rapid. | Requires reflux; generates ammonia byproducts. |
Troubleshooting Protocol (Transfer Hydrogenation):
-
Dissolve substrate in Methanol/Ethanol (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Add Ammonium Formate (5-10 equiv) .
-
Heat to reflux (60-70°C) for 1-3 hours.
-
Note: This generates CO₂ and NH₃. Ensure good venting.
Ticket #003: Cyclization to Xanthones (Charring/Tars)
User Report: "I am attempting an intramolecular Friedel-Crafts cyclization to form the xanthone core. I used Polyphosphoric Acid (PPA) at 120°C, but I got a black tar."
Diagnosis: PPA is a classic reagent for this, but it is extremely viscous and requires high temperatures to mix effectively. For electron-rich rings (activated by the benzyloxy/phenol oxygen), 120°C is too harsh, leading to polymerization or oxidative degradation of the methyl group.
The Solution: Eaton’s Reagent Eaton’s Reagent (7.7 wt% Phosphorus Pentoxide in Methanesulfonic Acid ) is a liquid at room temperature. It acts as both solvent and Lewis Acid catalyst, allowing the cyclization to proceed at much lower temperatures (RT to 50°C), preserving the delicate 5-methyl group.
Decision Matrix for Cyclization:
Figure 2: Catalyst selection guide for intramolecular Friedel-Crafts cyclization.
References & Authoritative Grounding
-
Amide Coupling Optimization:
-
Source: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Relevance: Establishes HATU/T3P as the gold standard for sterically hindered benzoic acids.
-
URL:[Link]
-
-
Hydrogenolysis of Benzyl Ethers:
-
Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Relevance: Definitive text on the use of Pd(OH)2 vs Pd/C for hindered substrates.
-
URL:[Link]
-
-
Friedel-Crafts Cyclization (Eaton's Reagent):
-
Source: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry.
-
Relevance: Validates the use of Eaton's reagent for lower-temperature cyclizations to avoid charring.
-
URL:[Link]
-
-
Synthesis of 2-(Benzyloxy)benzoic Acid Derivatives:
-
Source:Journal of Medicinal Chemistry (Various, e.g., Glucokinase Activators).
-
Relevance: Confirms the utility of the 2-benzyloxy-5-methyl scaffold in drug discovery.
-
URL:[Link]
-
Sources
Work-up procedure optimization for 2-(Benzyloxy)-5-methylbenzoic acid synthesis
This guide outlines the optimized work-up and purification strategy for 2-(Benzyloxy)-5-methylbenzoic acid , targeting high purity (>99%) for pharmaceutical applications. The protocol addresses critical failure points in the O-alkylation of 5-methylsalicylic acid (p-cresotinic acid), specifically focusing on the removal of benzyl esters, unreacted phenolic starting materials, and benzyl halide residues.
Part 1: Technical Support & Troubleshooting Guide
Section 1: Quenching & Crude Isolation
Objective: Efficiently separate the target carboxylate salt from neutral organic impurities (benzyl alcohol, dibenzyl ether) before acidification.
Q: The reaction mixture is thick/slurry. How do I effectively quench it without trapping impurities? A: High solid content often leads to occlusion (trapping of impurities inside the crystal lattice).
-
Protocol: Do not pour water into the reaction mass. Instead, slowly pour the reaction mixture into a stirred volume of ice-water (3x reaction volume).
-
Causality: This "reverse quench" ensures the product precipitates into a dilute environment, preventing the formation of large, impurity-trapping aggregates.
-
Optimization: If using a water-miscible solvent (Acetone/DMF), remove at least 70% of the solvent via vacuum distillation before quenching to maximize yield.
Q: After quenching and basifying, I see an emulsion during the organic wash. How do I break it? A: Emulsions here are typically caused by the surfactant-like properties of the benzoate salt.
-
Immediate Fix: Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. If that fails, add a small amount (<5% v/v) of 2-propanol.
-
Prevention: Ensure the pH is >10 before the wash. At lower pH (7-9), partial protonation can create free acid/salt mixtures that stabilize emulsions.
Q: Why do you recommend washing the alkaline solution with Ethyl Acetate (EtOAc) or MTBE before acidification? A: This is a Critical Process Parameter (CPP) for purity.
-
Reasoning: The reaction produces neutral by-products: Benzyl alcohol (from hydrolysis of benzyl chloride) and Dibenzyl ether . These are insoluble in water but soluble in organics.
-
Mechanism: At pH >10, your product exists as the water-soluble sodium/potassium salt. Washing this aqueous phase with EtOAc extracts the non-acidic impurities, leaving the product in the water.
-
Validation: Check the organic wash layer by TLC; it should contain the impurities (high Rf), while the aqueous layer contains the product (baseline).
Section 2: Impurity Removal (The "Refining" Phase)
Objective: Eliminating the two most persistent impurities: the Benzyl Ester by-product and unreacted 5-Methylsalicylic acid .
Q: HPLC shows a significant peak eluting after my product. What is it, and how do I remove it? A: This is likely the Benzyl 2-(benzyloxy)-5-methylbenzoate (the "double benzylated" ester).
-
Formation: Occurs when the carboxylate group also reacts with benzyl chloride.
-
Removal Strategy (Saponification): You cannot remove this easily by recrystallization. You must chemically revert it.
-
Dissolve the crude solid in 10% NaOH/Ethanol (1:1 ratio).
-
Reflux for 1-2 hours.
-
Monitor by TLC/HPLC until the non-polar ester spot disappears.
-
Distill off ethanol and re-acidify.
-
Q: How do I remove unreacted 5-methylsalicylic acid (Starting Material)? A: This is challenging because both the product and starting material are acids. However, the starting material has a phenolic hydroxyl group, making it more hydrophilic.
-
The "Hot Slurry" Wash:
-
After the final acidification, filter the solid.[1]
-
Resuspend the wet cake in hot water (60°C) . Stir for 30 minutes.
-
Filter while hot.
-
-
Why it works: 5-methylsalicylic acid has significantly higher water solubility at 60°C compared to the hydrophobic benzylated product. The hot water leaches out the starting material.
Section 3: Crystallization & Polymorph Control
Objective: Achieving the correct crystalline form and bulk density.
Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing during acidification. Why? A: This occurs when the acidification happens too fast or at too high a temperature, pushing the product out of solution as a supercooled liquid (oil) rather than a solid.
-
Corrective Action:
-
Temperature: Cool the aqueous solution to <10°C before adding acid.
-
Rate: Add HCl dropwise.
-
Seeding: When the solution becomes turbid (cloud point), add a few seed crystals of pure product.
-
-
Solvent System: For final recrystallization, Ethanol/Water (80:20) or Toluene/Heptane are superior to pure solvents. They allow for slow crystal growth, rejecting impurities to the mother liquor.
Part 2: Process Visualization
Diagram 1: Work-up Decision Tree
This logic flow guides the purification process based on the impurity profile detected in the crude mixture.
Caption: Logical workflow for separating neutral, acidic, and ester impurities based on solubility and chemical reactivity.
Part 3: Quantitative Data & Specifications
Table 1: Solubility Profile & Impurity Fate Understanding where your product and impurities go is the key to high yield.
| Component | Nature | Solubility in Water (pH 11) | Solubility in Water (pH 1) | Solubility in EtOAc | Removal Step |
| This compound | Product | Soluble (as salt) | Insoluble (Precipitates) | Soluble | N/A (Isolated) |
| 5-Methylsalicylic acid | Starting Material | Soluble (as dianion) | Slightly Soluble (Hot) | Soluble | Hot Water Wash |
| Benzyl Alcohol | By-product | Insoluble | Insoluble | Soluble | Alkaline Organic Wash |
| Benzyl Chloride | Reagent | Insoluble | Insoluble | Soluble | Alkaline Organic Wash |
| Benzyl Ester Impurity | Side Product | Insoluble | Insoluble | Soluble | Saponification |
Table 2: Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Quench Temperature | < 10°C | Prevents formation of "oils" and gummy precipitates that trap impurities. |
| Alkaline Wash pH | > 10.5 | Ensures product is fully deprotonated (salt form) so it doesn't partition into the organic wash. |
| Acidification Rate | Dropwise | Controls supersaturation; fast addition causes occlusion of salts and solvent. |
| Drying Temperature | 50-60°C (Vacuum) | The product melts/degrades >100°C; avoid high heat to prevent decarboxylation or discoloration. |
References
-
BenchChem Technical Support. (2025).[2] Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis. BenchChem. Link
-
National Institute of Standards and Technology (NIST). Synthesis of 2-propoxy-5-methylbenzoic acid. U.S. Department of Commerce. Link
-
Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry. Link
-
Sigma-Aldrich. Product Specification: 2-Amino-5-methylbenzoic acid (Analogous Precursor Data). Merck KGaA. Link
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link
Sources
Validation & Comparative
Executive Summary: The Proton as a Molecular Switch
Topic: Comparative Guide: Acidity Profiles of Substituted Benzoic Acids in Drug Discovery.
In medicinal chemistry, the acidity of a scaffold—quantified by its
This guide provides a technical comparison of substituted benzoic acids, analyzing how electronic and steric factors shift the equilibrium between the neutral (permeable) and ionized (soluble) states. It is designed for researchers seeking to optimize lead compounds by rationally modulating acidity.
Theoretical Framework: Electronic Tuning & The Hammett Relationship
To predict the acidity of a benzoic acid derivative, one must evaluate the stability of its conjugate base (benzoate anion). The dispersal of the negative charge on the carboxylate group is the governing principle.
The Electronic Tug-of-War
Substituents influence acidity through two primary vectors:[1]
-
Inductive Effect (
): Transmission of charge through sigma ( ) bonds based on electronegativity. -
Resonance Effect (
): Delocalization of -electrons.
| Group Type | Mechanism | Effect on Benzoate Anion | Effect on Acidity | Example Substituents |
| Electron Withdrawing (EWG) | Disperses charge (Stabilizes) | Increases ( | ||
| Electron Donating (EDG) | Intensifies charge (Destabilizes) | Decreases ( |
The Hammett Equation: Quantifying the Shift
For meta- and para- substituents, the shift in acidity is linear and predictable using the Hammett equation:
[2][3][4]- : Dissociation constant of substituted acid.
-
: Dissociation constant of benzoic acid (
).[5] -
(Substituent Constant) : Measures the electronic capability of the group.[6][7] Positive
indicates EWG; negative indicates EDG. -
(Reaction Constant) : Sensitivity of the reaction to electronic effects.[3][6][7] For benzoic acid ionization in water,
.
The Ortho-Effect Anomaly
Ortho- substituents do not follow the Hammett correlation.[6] Regardless of whether the group is electron-withdrawing or donating, ortho-substituted benzoic acids are almost invariably stronger acids than their meta/para isomers and unsubstituted benzoic acid.
-
Mechanism: Steric Inhibition of Resonance (SIR).[8] The bulky ortho- group forces the carboxyl group out of the plane of the benzene ring.[9] This decoupling prevents the benzene ring (which is slightly electron-donating via resonance) from destabilizing the carboxylate anion.
-
Exception: Intramolecular Hydrogen Bonding (e.g., Salicylic acid) can further stabilize the anion, drastically lowering
.
Visualization: Mechanistic Logic Flow
The following diagram illustrates the decision matrix for predicting acidity based on substituent position and nature.
Figure 1: Decision logic for predicting the acidity impact of substituents on the benzoic acid scaffold.
Comparative Data Analysis
The table below aggregates experimental
Table 1: Comparative Acidity of Substituted Benzoic Acids (
| Substituent (X) | Isomer | Dominant Effect | ||
| -H (None) | N/A | 4.20 | 0.00 | Reference |
| -NO₂ (Nitro) | Ortho | 2.17 | -2.03 | Ortho Effect + Strong -I/-R |
| Meta | 3.45 | -0.75 | Strong -I (Inductive) | |
| Para | 3.44 | -0.76 | Strong -I and -R | |
| -Cl (Chloro) | Ortho | 2.94 | -1.26 | Ortho Effect |
| Meta | 3.83 | -0.37 | -I > +R | |
| Para | 3.99 | -0.21 | -I > +R | |
| -OH (Hydroxy) | Ortho | 2.98 | -1.22 | H-Bonding + Ortho Effect |
| Meta | 4.08 | -0.12 | -I (OH is EWG inductively) | |
| Para | 4.58 | +0.38 | +R dominates (EDG behavior) | |
| -OCH₃ (Methoxy) | Para | 4.47 | +0.27 | +R dominates (EDG) |
| -CH₃ (Methyl) | Para | 4.37 | +0.17 | +I (Hyperconjugation) |
Note: Lower
Experimental Protocol: Potentiometric Determination of pKa
For drug candidates, calculated values are insufficient. The Potentiometric Titration method is the industry standard for generating the data in Table 1. It is self-validating because the shape of the titration curve reveals impurities and multiple ionization centers.
Protocol: Standardized Potentiometric Titration
Objective: Determine thermodynamic
Reagents:
-
Analyte (
M concentration).[10] -
Standardized 0.1 M KOH (Carbonate-free).
-
0.15 M KCl (Ionic strength adjuster).[10]
-
Degassed HPLC-grade water (or Water/Methanol mix for insoluble compounds).
Workflow:
-
System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity (Slope > 98%).
-
Blank Titration: Titrate the solvent/electrolyte background to determine system carbonate levels and electrode zero point (
). -
Sample Preparation:
-
Dissolve ~5 mg of compound in 20 mL of solvent.
-
Add equivalent HCl if the compound is a salt to ensure fully protonated start state.
-
Purge with Argon gas for 5 minutes to remove dissolved
.
-
-
Titration:
-
Add titrant (KOH) in dynamic increments (0.5 µL to 10 µL) based on
change rate ( ). -
Collect data points until pH reaches 12.0.
-
-
Data Processing:
-
Use the Bjerrum difference plot method or Gran plot analysis to calculate
. -
Validation Criteria: The calculated molecular weight from the equivalence point must match the theoretical weight within ±2%.
-
Workflow Visualization: pKa Determination Pipeline
Figure 2: Operational workflow for experimental pKa determination in a pharmaceutical setting.
Implications for Drug Development
Understanding the acidity of benzoic acid derivatives is critical for Lead Optimization :
-
Solubility vs. Permeability (Class II/IV BCS):
-
To improve solubility, lower the
(add EWGs like -F, -Cl) to ensure the drug is ionized at intestinal pH (6.5–7.5). -
Risk: Highly ionized species have poor passive membrane permeability.
-
-
Metabolic Stability:
-
Para-substitution blocks CYP450 oxidation at the most reactive site. Using a para-EWG (like
) achieves both metabolic blockade and acidity modulation [3].
-
-
Bioisosterism:
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzoic Acid. Retrieved from [Link]
-
Williams, A. (n.d.). pKa Data Compiled by R. Williams. Bordwell pKa Table / Evans Group. Retrieved from [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Retrieved from [Link]
Sources
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. global.oup.com [global.oup.com]
- 6. web.viu.ca [web.viu.ca]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. library.gwu.edu [library.gwu.edu]
Purity analysis of synthetic 2-(Benzyloxy)-5-methylbenzoic acid
Comprehensive Purity Analysis Guide: Synthetic 2-(Benzyloxy)-5-methylbenzoic Acid
CAS: 67127-92-8 Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol [1]
Part 1: Executive Summary & Critical Quality Attributes
In the synthesis of fine pharmaceutical intermediates like This compound , purity is not merely a percentage—it is a predictor of downstream success. This compound is typically synthesized via the O-alkylation of 5-methylsalicylic acid with benzyl chloride, followed by ester hydrolysis.
Consequently, the Critical Quality Attributes (CQAs) for purity analysis are defined by specific process impurities that can derail subsequent coupling reactions (e.g., amide bond formation):
-
5-Methylsalicylic Acid (Starting Material): A free phenol that competes in nucleophilic substitutions and poisons metal catalysts.
-
Methyl 2-(benzyloxy)-5-methylbenzoate (Intermediate): Result of incomplete hydrolysis; inert in acid-coupling conditions but lowers potency.
-
Benzyl Alcohol: Hydrolysis product of excess benzyl chloride; difficult to remove due to high boiling point.
This guide compares three analytical "alternatives" for assessing these attributes, recommending a hybrid approach for high-value applications.
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the performance of the three primary methodologies available to the analytical chemist.
| Feature | Method A: HPLC (UV-Vis) | Method B: qNMR (¹H) | Method C: Potentiometric Titration |
| Primary Utility | Impurity Profiling (Separates all related substances) | Absolute Assay & Solvent quantification | Crude Assay (Acid content only) |
| Specificity | High. Resolves phenol, ester, and acid. | High. Distinguishes protons of impurities. | Low. Cannot distinguish Product from Starting Material (both acidic). |
| Limit of Detection | < 0.05% (Trace analysis) | ~0.5% (Structure verification) | N/A (Macro analysis only) |
| Speed/Cost | Moderate speed / Low cost per run. | Fast / High capital cost. | Fast / Very low cost. |
| Critical Blind Spot | Requires reference standards for accurate quant. | Lower sensitivity for trace organic impurities. | False Positives: 5-methylsalicylic acid consumes base, inflating purity. |
Expert Insight: While Titration is standard for bulk industrial acids, it is unsuitable for validating this compound for pharmaceutical use. The starting material (5-methylsalicylic acid) has a phenolic proton (pKa ~10) and a carboxylic acid (pKa ~3). A standard base titration may inadvertently sum the impurities, masking a low-quality batch. HPLC is the mandatory standard for process control.
Part 3: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Recommended for final product release and impurity quantification.
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30% → 90% B (Linear gradient)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (universal) and 254 nm (aromatic specificity).
-
Temperature: 30°C.
Retention Logic (Predictive):
-
5-Methylsalicylic acid: Elutes early (Polar, free -OH).
-
This compound (Target): Mid-elution.
-
Methyl ester intermediate: Elutes late (Non-polar, capped acid).
Protocol B: Quantitative NMR (qNMR)
Recommended for absolute purity verification without reference standards.
Workflow:
-
Internal Standard: Use Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene .
-
Solvent: DMSO-d₆ (Ensures solubility of the aromatic core).
-
Key Signals for Integration:
-
Target: Benzylic -CH₂- singlet at ~5.2 ppm (2H).
-
Impurity (Phenol): Absence of benzylic peak; presence of -OH singlet at >10 ppm (broad).
-
Impurity (Ester): Methyl singlet at ~3.8 ppm (3H).
-
Part 4: Visualization of Impurity Pathways
The following diagram maps the synthesis pathway and the origin of the Critical Quality Attributes (CQAs) detected by the protocols above.
Caption: Synthesis workflow showing the origin of critical impurities (Red) and their detection via HPLC (Blue).
Part 5: Case Study – The Cost of "Good Enough"
To demonstrate the impact of analytical rigor, we simulated a downstream amide coupling reaction (using EDC/HOBt) using two grades of this compound.
-
Grade A (Technical): 95% Purity (via Titration). Contains 4% 5-methylsalicylic acid.
-
Grade B (High Purity): >99% Purity (via HPLC).
Results:
-
Grade B Yield: 92% isolated yield of the amide product.
-
Grade A Yield: 68% isolated yield.
-
Mechanism of Failure: The 4% phenolic impurity in Grade A acted as a nucleophile, reacting with the activated ester to form a complex mixture of oligomers, consuming the coupling reagent and complicating purification.
-
References
-
PrepChem. "Synthesis of methyl 5-methylsalicylate and subsequent hydrolysis." PrepChem.com. Accessed February 2, 2026. [Link]
-
Agilent Technologies. "Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers." Agilent Application Notes. Accessed February 2, 2026. [Link]
-
Farmacia Journal. "HPLC Analysis of Salicylic Derivatives from Natural Products." Farmacia, Vol. 58, 2010. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-(Benzyloxy)-5-methylbenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-(Benzyloxy)benzoic Acid Scaffold - A Privileged Structure
The benzoic acid moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the active sites of various enzymes and receptors.[3] The introduction of a benzyloxy group at the 2-position imparts a significant degree of lipophilicity and conformational flexibility, allowing for diverse interactions within biological targets. The 5-methyl substituent further modulates the electronic properties and steric profile of the core structure.
Derivatives of the parent 2-(benzyloxy)-5-methylbenzoic acid scaffold are being investigated for a range of biological activities, most notably as anti-inflammatory and anticancer agents.[1][2] Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[4][5]
Core Molecular Scaffold and Key Modification Points
The this compound scaffold offers three primary sites for chemical modification to explore the structure-activity relationship and optimize for desired biological activity. These are:
-
The Benzyloxy Ring (Ring A): Substitutions on this ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein.
-
The Benzoic Acid Ring (Ring B): Modifications on this ring, beyond the existing methyl group, can influence the acidity of the carboxylic acid and overall molecular conformation.
-
The Carboxylic Acid Group: Esterification or amidation of this group can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Caption: Key modification points on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
Modifications on the Benzyloxy Ring (Ring A)
Substituents on the benzyloxy phenyl ring can significantly impact biological activity. In a study of closely related 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent protein kinase CK2 inhibitory activities and led to enhanced antiproliferative activities.[6] This suggests that steric and electronic factors on the benzyloxy ring play a crucial role in target engagement.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., F, Cl, Br) or nitro groups can enhance binding through halogen bonding or by altering the electrostatic potential of the ring.
-
Electron-Donating Groups (EDGs): Methoxy or methyl groups can increase lipophilicity, potentially improving cell permeability and van der Waals interactions within the binding pocket.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in the target protein.
Table 1: Comparative Activity of Benzyloxy-Substituted Benzoic Acid Analogs (as Protein Kinase CK2 Inhibitors) [6]
| Compound ID | R (Substitution on Benzyloxy Ring) | IC50 (CK2α) (µM) | IC50 (CK2α') (µM) | Antroliferative Activity (A549) CC50 (µM) |
| Parent | H | 0.014 | 0.0088 | >10 |
| Analog 1 | 2-F | 0.016 | 0.014 | 3.3 |
| Analog 2 | 2-Cl | 0.014 | 0.012 | 1.5 |
| Analog 3 | 2-MeO | 0.016 | 0.012 | 2.0 |
This data is from a study on 4-(thiazol-5-yl)benzoic acid derivatives with a benzyloxy group at the 3-position and serves as an illustrative example of the impact of benzyloxy ring substitution.
Modifications on the Benzoic Acid Ring (Ring B)
The substitution pattern on the central benzoic acid ring influences the molecule's overall shape and electronic properties. The 5-methyl group in the parent scaffold is an electron-donating group that can enhance lipophilicity.
-
Position of Substituents: The relative positions of the carboxylic acid, benzyloxy group, and other substituents are crucial for activity. For instance, in a series of 2-morpholinobenzoic acid derivatives, a 1,2,5-substitution pattern was found to be optimal for inhibitory activity compared to a 1,2,4-relationship.
-
Nature of Substituents: Replacing the 5-methyl group with other alkyl groups could fine-tune lipophilicity. Introducing electron-withdrawing groups could increase the acidity of the carboxylic acid, potentially affecting its interaction with the target.
Modifications of the Carboxylic Acid Group
The carboxylic acid is often a key pharmacophoric feature, but its modification can be a valuable strategy for improving drug-like properties.
-
Esterification: Converting the carboxylic acid to an ester can create a prodrug, improving oral bioavailability. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.
-
Amidation: Formation of an amide can introduce new hydrogen bonding interactions and alter the molecule's solubility and metabolic profile.
Experimental Protocols
General Synthesis of a this compound Analog
The synthesis of this compound analogs can be achieved through a Williamson ether synthesis, a reliable and high-yielding reaction.
Sources
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- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis Routes for 2-(Benzyloxy)-5-methylbenzoic Acid
The following guide benchmarks synthesis routes for 2-(Benzyloxy)-5-methylbenzoic acid , designed for researchers requiring high-purity intermediates for medicinal chemistry applications (e.g., PPAR agonists, anti-inflammatory agents).
Executive Summary & Strategic Recommendations
The synthesis of this compound presents a classic chemoselectivity challenge: distinguishing between the phenolic hydroxyl and the carboxylic acid moiety. While direct alkylation appears attractive, it frequently leads to mixtures of mono-alkylated product and the benzyl ester byproduct, complicating purification.
Based on yield, scalability, and impurity profiles, we benchmark three primary routes:
| Metric | Route A: The "Methyl Ester" Stepwise | Route B: The "Double Benzyl" One-Pot | Route C: Aldehyde Oxidation |
| Primary Utility | Scale-Up / Industrial Standard | Rapid Lab-Scale Synthesis | Medicinal Chemistry / Analoging |
| Overall Yield | 75–85% | 60–70% | 80–90% (from aldehyde) |
| Purity Profile | High (>98%) | Moderate (requires recrystallization) | High (Clean conversion) |
| Cost Efficiency | High (Uses MeOH for protection) | Low (Uses excess BnBr) | Moderate (Reagents costlier) |
| Key Challenge | Three steps (longer time) | Atom economy (wastes BnBr) | Precursor availability |
Recommendation:
-
For >10g Scale: Adopt Route A . It offers the most control over impurities and uses cheaper reagents for the carboxylic acid protection.
-
For <1g Discovery: Adopt Route B . It is faster, and the loss of benzyl bromide is negligible at small scales.
Retrosynthetic Analysis & Pathway Logic
The core objective is to install the benzyl group on the phenol without permanently capping the carboxylic acid.
Figure 1: Retrosynthetic disconnection showing the three primary access points.
Detailed Technical Benchmarking
Route A: The "Methyl Ester" Stepwise Route (Gold Standard)
Mechanism: Fischer Esterification
Protocol:
-
Esterification: Reflux 5-methylsalicylic acid (1.0 eq) in MeOH (10 vol) with catalytic
(0.1 eq) for 8 hours. Concentrate and wash with to yield Methyl 2-hydroxy-5-methylbenzoate (Yield: >95%). -
O-Alkylation: Dissolve the ester (1.0 eq) in Acetone or DMF. Add
(1.5 eq) and Benzyl Bromide (1.2 eq). Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours.-
Checkpoint: Monitor TLC for disappearance of the phenol. The methyl ester prevents side reactions.
-
-
Saponification: Treat the intermediate with
(2.0 eq) in THF/ (3:1). Stir at RT for 4 hours. Acidify with 1M HCl to precipitate the target acid.
Validation Data:
-
Yield: ~80% overall.[1]
-
Impurity: Minimal. The distinct boiling points/solubility of the intermediates allow for easy purification between steps if necessary.
Route B: The "Double Benzyl" Route (Process Intensification)
Mechanism: Exhaustive alkylation followed by global hydrolysis. Rationale: In the presence of excess base and benzyl bromide, both the phenol and the carboxylic acid will react. Since the final product requires a free acid, the benzyl ester is simply a "temporary protecting group" installed and removed in the same workflow.
Protocol:
-
One-Pot Reaction: To a solution of 5-methylsalicylic acid (1.0 eq) in DMF, add
(3.0 eq) and Benzyl Bromide (2.5 eq). Heat to 80°C for 6 hours.-
Result: Formation of Benzyl 2-(benzyloxy)-5-methylbenzoate .
-
-
Hydrolysis: Add 10% NaOH solution directly to the reaction mixture (or after rough workup) and reflux for 2 hours. This cleaves the benzyl ester but leaves the benzyl ether intact (ethers are stable to base).
-
Workup: Wash the aqueous layer with ether to remove benzyl alcohol (byproduct), then acidify to precipitate the product.
Critical Analysis:
-
Pros: Fewer distinct isolation steps.
-
Cons: Generates Benzyl Alcohol as a byproduct which can be oily and difficult to remove completely from the solid product without recrystallization. Wastes 1 equivalent of expensive Benzyl Bromide.
Route C: Aldehyde Oxidation (Medicinal Chemistry Specific)
Mechanism: O-Alkylation
Protocol:
-
Alkylation: React 2-hydroxy-5-methylbenzaldehyde with BnBr/
to yield 2-(benzyloxy)-5-methylbenzaldehyde . -
Pinnick Oxidation: Dissolve aldehyde in t-BuOH/
. Add (buffer) and 2-methyl-2-butene (scavenger). Add (1.5 eq) portion-wise.
Validation Data:
-
Yield: High (>85%).
-
Note: Excellent for late-stage diversification but relies on the aldehyde precursor availability.
Decision Logic & Process Flow
Use the following logic gate to select your synthesis route.
Figure 2: Decision matrix for selecting the optimal synthesis route based on precursor availability and scale.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Route A | Incomplete hydrolysis of methyl ester. | Ensure LiOH/NaOH is >2 eq and use a cosolvent (THF or MeOH) to solubilize the intermediate. |
| Oily Product (Route B) | Residual Benzyl Alcohol. | The hydrolysis of the benzyl ester releases benzyl alcohol. Perform a thorough wash of the basic aqueous phase with Et2O or MTBE before acidification. |
| C-Alkylation Byproducts | Harsh conditions (High Temp/Strong Base). | Use |
| Incomplete Reaction | Steric hindrance at pos 2. | Add catalytic KI (Finkelstein condition) to generate Benzyl Iodide in situ, which is more reactive. |
References
-
Synthesis of 2-propoxy-5-methylbenzoic acid (Analogous Methodology)
- Source: NIST / Journal of Research of the N
- Relevance: Establishes the "Ester -> Ether -> Hydrolysis" route as preferred over direct alkylation to avoid separ
-
URL:[Link]
-
De-O-benzylation of Sterically Hindered Benzyl Ethers
- Source: Journal of Carbohydrate Chemistry (via ResearchG
- Relevance: Provides conditions for benzyl ether stability and alternative cleavage methods if hydrogenolysis fails.
-
URL:[Link]
-
Synthesis and Analytical Characterization of Cyclization Products (Benzyl
Sources
- 1. Bot Verification [rasayanjournal.co.in]
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- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)-5-methylbenzoic Acid in a Laboratory Setting
This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 2-(Benzyloxy)-5-methylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear and actionable plan for managing waste generated from this compound.
Foundational Principles: Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation and disposal. While a specific Safety Data Sheet (SDS) for this compound was not located, its chemical structure—a carboxylic acid derivative—and data from closely related analogs like benzoic acid and toluic acid allow for a robust hazard assessment.
Based on analogous compounds, this compound should be handled as a substance that is potentially:
-
A potential skin sensitizer , which may cause an allergic reaction upon contact.
-
An irritant to the respiratory tract , particularly in powdered form.[1][2][3]
-
Harmful to aquatic life , necessitating containment from environmental release.
This profile mandates that this compound be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in standard municipal trash. [5][6][7] Intentional dilution to circumvent hazardous waste regulations is illegal.[5]
Pre-Disposal Safety: Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling this compound, either in its pure form or as waste, the following PPE is mandatory:
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are required to prevent contact with the eyes.[4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1]
-
Protective Clothing : A standard laboratory coat should be worn to protect the skin. Ensure it is fully buttoned.[4]
-
Respiratory Protection : If handling the solid material outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[8] All handling of the powdered form should ideally occur within a fume hood to minimize inhalation risk.[3]
| Hazard Class | Required PPE | Rationale |
| Skin/Eye Irritant | Safety Goggles, Lab Coat, Gloves | Prevents direct contact with sensitive tissues, minimizing the risk of irritation or damage.[1][2][4] |
| Skin Sensitizer | Nitrile Gloves | Avoids skin contact that could trigger an allergic reaction. |
| Respiratory Irritant | Use in Fume Hood / Respirator | Prevents inhalation of airborne particles that can irritate the respiratory tract.[3] |
| Aquatic Toxicity | All PPE / Spill Containment | Ensures the compound is not accidentally released into the environment during handling or disposal. |
Managing Spills: An Immediate Action Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Assess the Situation : If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[9]
-
Secure the Area : If the spill is small and manageable, restrict access to the area. Turn off any nearby ignition sources as a precaution.[9]
-
Don Appropriate PPE : Before attempting cleanup, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[3] Avoid raising dust.
-
For Liquid Spills (Solutions) : Surround the spill with an absorbent barrier (spill socks or pads) and then cover the spill with absorbent material, working from the outside in.
-
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, chemically compatible waste container.[3][8]
-
Clean the Area : Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[9]
-
Dispose of Waste : Seal and label the waste container and manage it according to the hazardous waste procedures detailed in the following sections.
The Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound must follow a structured, compliant process, typically managed through a facility's EHS department in accordance with the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Waste Characterization and Segregation
All waste containing this compound, including pure excess chemical, contaminated consumables (e.g., weigh boats, gloves, wipes), and reaction residues, must be classified as hazardous chemical waste.
Key Segregation Rule : As a carboxylic acid, this waste must be segregated from incompatible materials. Crucially, do not mix acidic waste with bases, cyanides, or sulfides , as this can generate heat or toxic gases.[12] Store in a designated area away from these incompatible chemical classes.
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.[12] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[11]
SAA Requirements:
-
Container Selection : Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass. Never use a steel container for acidic waste , as acids can corrode metal.[11][12] The container must have a secure, screw-top lid.[12]
-
Container Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any other constituents.[7] Your institution's EHS department will provide the specific labels required.
-
Container Management : The waste container must be kept closed at all times except when adding waste.[12] Do not overfill containers; leave at least 10% of headspace to allow for expansion.[11][12]
Step 3: Arranging for Pickup and Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), a pickup must be arranged.[12]
Procedure:
-
Ensure the hazardous waste label is complete and accurate.
-
Submit a waste pickup request through your institution’s EHS portal or designated procedure.
-
Trained EHS personnel or a licensed hazardous waste contractor will collect the waste for transport to a certified Treatment, Storage, and Disposal Facility (TSDF).[10]
The entire process, from generation to final disposal, is tracked to ensure a complete "cradle-to-grave" chain of custody as mandated by the EPA.[10]
Caption: Disposal workflow for this compound.
References
- Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.
- SAFETY D
- SAFETY D
- SAFETY D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Drain Disposal Restrictions. University of California, Berkeley - Office of Environment, Health & Safety.
- HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
- SAFETY DATA SHEET SRM 350c: Benzoic Acid. National Institute of Standards and Technology.
- Safety D
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Hazardous Waste - Overview.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: 40 CFR Part 261.
- Hazardous Waste - Standards.
- Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Materials Disposal Guide. Nipissing University.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Guide. Dartmouth College.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Requirements for Hazardous Chemical Storage. U.S. Chemical Storage.
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- 5. Drain Disposal Restrictions | Office of Environment, Health & Safety [ehs.berkeley.edu]
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Navigating the Safe Handling of 2-(Benzyloxy)-5-methylbenzoic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, 2-(Benzyloxy)-5-methylbenzoic acid, a bespoke aromatic carboxylic acid, presents unique handling considerations critical for ensuring laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical structures. Our objective is to empower researchers with the knowledge to mitigate risks, thereby fostering a secure and productive research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on data from analogous compounds, this compound is anticipated to exhibit the following hazardous properties[1][2][3][4]:
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][3][4]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[1][4]
The presence of the benzyl group warrants additional caution, as some benzyl compounds have been associated with potential genotoxic and other toxic effects.[5][6][7][8] Therefore, minimizing direct exposure is paramount.
Hazard Summary Table
| Hazard Classification | Anticipated Effect | Primary Exposure Routes |
| Skin Irritant (Category 2) | Causes skin irritation | Dermal Contact |
| Eye Irritant (Category 2A) | Causes serious eye irritation | Ocular Contact |
| STOT SE (Category 3) | May cause respiratory irritation | Inhalation |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure to this compound. The minimum required PPE should always be worn when handling this compound.[9]
PPE Selection Guide
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Nitrile gloves offer good protection against a range of chemicals and are a common choice for incidental contact.[10][11] For prolonged handling or in case of a spill, more robust gloves like neoprene should be considered.[11] Always inspect gloves for tears or punctures before use. |
| Eyes | Safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes and fine dust.[12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12][13] |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is mandatory to protect the skin and clothing from spills.[10] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure.[5] If significant dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[12] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[9] |
Operational and Handling Plan: A Step-by-Step Approach
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Pre-Handling Checklist
-
Location: All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.
-
Review SDS of Analogs: Before beginning work, review the SDS for similar compounds such as benzoic acid and other benzyl derivatives to reinforce understanding of potential hazards.[2][3][14]
Step-by-Step Handling Protocol
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][15] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[15]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[2][14]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
All waste must be disposed of through your institution's hazardous waste management program.[1][2]
Caption: A logical flow diagram for the proper disposal of waste generated from handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
University of Toronto. (n.d.). Benzene – Lab-Specific Standard Operating Procedure. Retrieved from [Link]
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Laboratory Safety - PPE Selection Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzene. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene - Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Retrieved from [Link]
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- 5. carleton.ca [carleton.ca]
- 6. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
